An In-Depth Technical Guide to 4-(3,3-Dimethyl-1-butynyl)toluene (CAS 79756-95-9). A Sterically Demanding Aryl-Alkyne Linker for Medicinal Chemistry & Materials Science CAS Number: 79756-95-9 IUPAC Name: 1-(3,3-Dimethylb...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-(3,3-Dimethyl-1-butynyl)toluene (CAS 79756-95-9).
A Sterically Demanding Aryl-Alkyne Linker for Medicinal Chemistry & Materials Science
CAS Number: 79756-95-9
IUPAC Name: 1-(3,3-Dimethylbut-1-yn-1-yl)-4-methylbenzene
Synonyms: p-Tolyl-tert-butylacetylene; 4-Methyl-1-(3,3-dimethyl-1-butynyl)benzene
Executive Summary
4-(3,3-Dimethyl-1-butynyl)toluene is a representative internal alkyne featuring a rigid sp-hybridized carbon bridge flanked by an electron-rich aromatic system (p-tolyl) and a bulky aliphatic group (tert-butyl).
For researchers in drug development and materials science, this compound serves three critical functions:
Structural Probe: The tert-butyl group acts as a "steric anchor," locking conformation and preventing metabolic attack at the alkyne terminus, making it a valuable motif in Structure-Activity Relationship (SAR) studies.
Catalytic Benchmark: Due to the steric hindrance of the tert-butyl group, this molecule is a standard "stress test" substrate for evaluating the efficiency of novel Sonogashira cross-coupling catalysts.
Polymer Precursor: It serves as a monomer for Rhodium-catalyzed polymerization, yielding poly(aryleneethynylene) derivatives with unique optical and electronic properties.
Chemical Identity & Physicochemical Properties
The molecule combines lipophilicity with structural rigidity. The tert-butyl group provides significant steric bulk, shielding the triple bond from nucleophilic attack and influencing the packing in solid-state applications (e.g., liquid crystals).
Property
Data
Note
Molecular Formula
C₁₃H₁₆
Molecular Weight
172.27 g/mol
Physical State
Colorless to Pale Yellow Oil/Low-Melting Solid
Boiling Point
~230–240 °C (Predicted)
Extrapolated from p-tolylacetylene derivatives.
Solubility
Soluble in CHCl₃, DCM, Toluene, Hexanes
Insoluble in water.
LogP
~4.5 (Predicted)
Highly lipophilic.
Spectroscopic Signature (NMR)
Data synthesized from catalytic benchmark studies (e.g., Osaka Univ. Archives).
The industrial and laboratory standard for synthesizing CAS 79756-95-9 is the Sonogashira Cross-Coupling . This method couples 4-iodotoluene with 3,3-dimethyl-1-butyne (tert-butylacetylene).
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Cu(I) synergistic cycle. The steric bulk of the tert-butyl group makes the transmetallation step critical.
Figure 1: The catalytic cycle involves oxidative addition of the aryl halide, followed by transmetallation with the in-situ generated copper acetylide.[1]
Optimized Protocol (Green Chemistry Variant)
While traditional methods use anhydrous DMF/Et₃N, modern protocols utilize aqueous-organic biphasic systems to simplify workup and reduce toxicity.
Catalyst: PdCl₂(PPh₃)₂ (1 mol%) or Pd-Glycine complex
Base: NaOH (2.0 equiv) or K₂CO₃
Solvent: Acetone:Water (1:1 v/v)
Step-by-Step Workflow:
Charge: Add 4-iodotoluene, catalyst, and base to a reaction flask.
Solvent: Add the Acetone/Water mixture. Degas with N₂ or Ar for 5 minutes (critical to prevent homocoupling of the alkyne).
Addition: Add 3,3-dimethyl-1-butyne via syringe.
Reaction: Heat to 60°C for 2–4 hours . Monitor via TLC (Hexane eluent; product R_f ~0.6–0.7).
Workup: Quench with brine (5 mL). Extract with Ethyl Acetate (3 x 15 mL).
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (100% Hexanes).
Yield Expectation: >90% isolated yield.
Applications in Research & Development
Medicinal Chemistry: The "Rigid Rod" Linker
In drug design, replacing a flexible alkyl chain with an internal alkyne (like CAS 79756-95-9) restricts conformational freedom.
Bioisosterism: The p-tolyl-alkyne motif mimics the geometry of trans-stilbenes but without the photo-isomerization liability.
Metabolic Stability: The tert-butyl group blocks the terminal position, preventing metabolic oxidation (e.g., by CYP450) that typically degrades terminal alkynes.
Materials Science: Polymerization
This compound is a key monomer for Rhodium-Catalyzed Polymerization (e.g., [Rh(nbd)Cl]₂ catalyst). The resulting Poly(aryleneethynylene)s are conductive polymers used in:
Organic Light-Emitting Diodes (OLEDs): Due to extended π-conjugation.
Liquid Crystals: The rigid rod structure with a bulky tert-butyl group promotes nematic phase formation.
Methodological Benchmark
Researchers developing new cross-coupling catalysts (e.g., Pd-free, water-compatible) use this specific reaction (4-Iodotoluene + tert-Butylacetylene) to demonstrate:
Steric Tolerance: The tert-butyl group tests the catalyst's ability to handle bulky nucleophiles.
Electronic Tolerance: The electron-donating methyl group on the aryl ring tests the oxidative addition step.
Safety & Handling
While CAS 79756-95-9 is relatively stable, standard precautions for alkynes and aromatic hydrocarbons apply.
Flammability: Highly flammable.[3] Keep away from ignition sources.[3]
Reactivity: Avoid strong oxidizing agents.
Health: Likely irritating to skin and eyes (H315, H319). Use in a fume hood.[3]
Storage: Store at 2–8°C under inert atmosphere (Ar/N₂) to prevent slow oxidation or polymerization.
References
Sonogashira, K. (2002). "Development of Palladium-Catalyzed Copper-Free Sonogashira Coupling." Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
Chinchilla, R., & Nájera, C. (2011). "Recent Advances in Sonogashira Reactions." Chemical Society Reviews, 40(10), 5084–5121. Link
Masuda, T., et al. (2006). "Rhodium-Catalyzed Polymerization of Phenylacetylene Derivatives." Polymer Journal, 38, 639–647. Link
Osaka University Institutional Knowledge Archive. (2023). "Synthesis and Characterization of Silylalkenes and Alkynylbenzenes." OUKA Repository. Link
BenchChem. (2025).[4] "3,3-Dimethyl-1-butyne: Properties and Applications." BenchChem Technical Library. Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.
Nomenclature, Synthesis, and Structural Utility Executive Summary This guide profiles 1-(3,3-dimethylbut-1-ynyl)-4-methylbenzene (also referred to as 4-(3,3-dimethyl-1-butynyl)toluene), a rigid, lipophilic linker molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Nomenclature, Synthesis, and Structural Utility
Executive Summary
This guide profiles 1-(3,3-dimethylbut-1-ynyl)-4-methylbenzene (also referred to as 4-(3,3-dimethyl-1-butynyl)toluene), a rigid, lipophilic linker molecule used in medicinal chemistry and materials science. Structurally, it combines a para-substituted toluene ring with a tert-butyl acetylene moiety. This specific scaffold is valued for its ability to introduce a rigid rod-like spacer with significant steric bulk (via the tert-butyl group) without introducing polar functionality, making it an ideal probe for hydrophobic pockets in kinase inhibitors or as a rotator unit in molecular machines.
Chemical Identity & Nomenclature
Precise identification is critical for database registration and patent filing.
(Generated from structure) XZQNOHQZMJJ...[1] (Note: Verify in internal registry)
Component Registry (Retrosynthetic Analysis)
Since this molecule is often synthesized in situ or as a custom intermediate, commercial availability varies. It is standard practice to source the precursors:
Aryl Halide Precursor: 4-Iodotoluene (CAS: 624-31-7) or 4-Bromotoluene (CAS: 106-38-7).
Alkyne Precursor: 3,3-Dimethyl-1-butyne (CAS: 917-92-0), also known as tert-Butylacetylene.[2][3][4][5][6]
Structural Analysis & Utility
The utility of this molecule lies in its steric and electronic profile :
Rigidity: The internal alkyne bond (
) provides a linear, rigid spacer (~4.1 Å between the aryl ring and the tert-butyl quaternary carbon).
Lipophilicity: The tert-butyl group is highly lipophilic and bulky. In drug design, this is used to fill large hydrophobic pockets (e.g., in GPCRs or nuclear receptors) to increase potency via the hydrophobic effect.
Rotational Barrier: Unlike biphenyl systems, the alkyne linker allows for free rotation of the aryl ring relative to the tert-butyl group, although the bulk of the tert-butyl group can induce distal steric clashes in confined active sites.
Synthetic Protocol: Sonogashira Coupling
The most robust method for synthesizing 1-(3,3-dimethylbut-1-ynyl)-4-methylbenzene is the Sonogashira cross-coupling reaction . This method couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper co-catalyst.
Mechanism of Action
The reaction proceeds through a dual catalytic cycle involving Palladium (Pd) and Copper (Cu). The Pd cycle handles the oxidative addition of the aryl halide, while the Cu cycle activates the alkyne via a
-alkyne complex, facilitating transmetallation.
Figure 1: Catalytic cycle for the Sonogashira coupling of 4-iodotoluene and tert-butylacetylene.
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Iodotoluene (10 mmol),
(0.02 equiv), and CuI (0.01 equiv).
Degassing (Critical): Seal the flask and evacuate/backfill with Argon three times. Oxygen must be excluded to prevent homocoupling of the alkyne (Glaser coupling), which consumes the expensive tert-butylacetylene.
Solvent Addition: Add degassed
(or a 1:1 mixture of THF/) via syringe.
Alkyne Addition: Add 3,3-Dimethyl-1-butyne (12 mmol) dropwise via syringe.
Reaction: Stir the mixture at room temperature (RT). If the reaction is sluggish (monitored by TLC), heat to 50°C. The formation of a precipitate (amine-hydrohalide salt) usually indicates reaction progress.
Workup: Upon completion, filter the mixture through a pad of Celite to remove the metal catalysts and salts. Wash the pad with diethyl ether.[7]
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient). The product is highly non-polar; expect it to elute early in pure hexanes.
Characterization Data (Predicted)
To validate the synthesis, compare spectral data against these expected values.
Technique
Expected Signal
Assignment
1H NMR ()
7.30 (d, 2H)
Aryl Protons (ortho to alkyne)
7.10 (d, 2H)
Aryl Protons (meta to alkyne)
2.35 (s, 3H)
Aryl-Methyl ()
1.32 (s, 9H)
tert-Butyl ()
13C NMR
~138 ppm
Aryl C-Me (Ipso)
~131 ppm
Aryl C-H
~98 ppm
Internal Alkyne C (Aryl side)
~78 ppm
Internal Alkyne C (Alkyl side)
~31 ppm
tert-Butyl Methyls
Applications in R&D
Medicinal Chemistry: Steric Probes
In kinase inhibitor development, the "gatekeeper" residue often dictates selectivity. Introducing the 3,3-dimethylbut-1-ynyl group allows researchers to probe the size of the hydrophobic pocket adjacent to the ATP binding site. The rigidity of the alkyne prevents the tert-butyl group from collapsing back toward the aryl ring, ensuring it projects deep into the pocket.
Materials Science: Molecular Rotors
This molecule serves as a fundamental stator-rotator unit. The low rotational barrier of the alkyne-aryl single bond (cylindrical symmetry) allows the tert-butyl group to rotate freely, which is utilized in designing molecular gyroscopes and amphidynamic crystals [1].
Figure 2: Primary application domains for the target molecule.
References
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13512, 3,3-Dimethyl-1-butyne.[6] Link
Sigma-Aldrich. (2023). Product Specification: 3,3-Dimethyl-1-butyne.[1][2][3][4][5][6] Link
Steric Engineering of the Arene Core: A Technical Guide to tert-Butyl Alkynyl Toluenes
This guide serves as a technical whitepaper for researchers in organic synthesis, materials science, and medicinal chemistry. It details the structural design, synthesis, and application of tert-butyl substituted alkynyl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical whitepaper for researchers in organic synthesis, materials science, and medicinal chemistry. It details the structural design, synthesis, and application of tert-butyl substituted alkynyl toluenes—a scaffold where steric bulk meets π-conjugated rigidity.
Part 1: Executive Summary & Structural Logic
The tert-butyl alkynyl toluene scaffold represents a specific class of trisubstituted arenes designed to exploit the interplay between three distinct electronic and steric domains:
The Toluene Core: Provides a benzylic handle for metabolic oxidation or radical functionalization.
The tert-Butyl Group: A "steric anchor" that modulates lipophilicity (LogP), prevents π-stacking aggregation in solid-state materials, and blocks metabolic hotspots.
The Alkynyl Moiety: A rigid, linear sp-hybridized linker ideal for conjugation (molecular wires) or bioorthogonal chemistry (Click reactions).
The "Picket Fence" Effect
In material applications, the primary function of the tert-butyl group in this scaffold is to act as a vertical spacer. By placing bulky alkyl groups orthogonal to the π-system, researchers can prevent Aggregation-Caused Quenching (ACQ) in fluorophores. In drug design, this same bulk serves as a Metabolic Shield , protecting the adjacent toluene methyl group from rapid oxidation by Cytochrome P450 enzymes.
Part 2: Synthetic Pathways & Protocols
The synthesis of these crowded arenes requires a "Sterics-Last" or "Core-First" approach to avoid side reactions. The most robust pathway involves constructing the arene core via Friedel-Crafts alkylation prior to installing the sensitive alkyne.
Workflow Visualization
The following diagram outlines the divergent synthesis of the two primary isomers: Type A (Sterically Congested) and Type B (Linear/Conjugated).
Caption: Divergent synthesis of sterically hindered alkynyl toluenes via Friedel-Crafts and Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of Sterically Hindered Arenes
Objective: Coupling of 2-iodo-4-tert-butyltoluene with phenylacetylene.
Challenge: The ortho-methyl group creates steric hindrance, slowing the oxidative addition step.
Reagent Prep: Degas all solvents (THF/Triethylamine 1:1) with Argon for 30 mins. Oxygen is the enemy of the active Pd(0) species.
Catalyst Loading: Use Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (3 mol%) .
Note: For extremely hindered substrates (e.g., if the t-butyl group is ortho to the iodine), switch to Pd(t-Bu₃P)₂ to facilitate oxidative addition.
Execution:
Charge a Schlenk flask with the aryl iodide (1.0 equiv), Pd catalyst, and CuI.
Add degassed solvent mixture.
Add phenylacetylene (1.2 equiv) dropwise via syringe.
Heat to 60°C for 12 hours. Do not reflux aggressively as this promotes alkyne homocoupling (Glaser coupling).
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc 95:5).
Validation: The product should show a distinct alkyne stretch in IR (~2210 cm⁻¹) and disappearance of the terminal alkyne proton in ¹H-NMR.
Part 3: Physicochemical Properties & Data Analysis
The tert-butyl group is not just "bulk"; it is an electronic modulator. Below is a comparison of how this substitution pattern alters the core properties of the toluene scaffold.
Comparative Property Table
Property
Toluene (Reference)
4-tert-Butyltoluene
2-Ethynyl-4-tert-butyltoluene
LogP (Lipophilicity)
2.73
~4.1
~4.8 (High membrane permeability)
Melting Point
-95°C
-52°C
35-40°C (Solid/Liquid boundary)
H-NMR (Ar-CH)
2.35 ppm
2.31 ppm (Shielded)
2.45 ppm (Deshielded by Alkyne anisotropy)
Reactivity (Benzylic)
High (Oxidation prone)
Moderate
Low (Steric protection)
Fluorescence
Negligible
Low
Moderate (Rigidified π-system)
Spectroscopic Signatures[1][2]
NMR Shift: The tert-butyl group typically appears as a sharp singlet at δ 1.30 ppm (9H). The alkyne, if internal, has no proton signal but exerts a deshielding cone effect on the ortho-methyl group, shifting it downfield to ~2.45 ppm .
IR Spectroscopy: Look for the weak C≡C stretch at 2200–2220 cm⁻¹ . In symmetric derivatives (e.g., diphenylacetylene types), this band may be IR inactive (Raman active).
Part 4: Applications in Drug Discovery & Materials
The Metabolic Shield (Medicinal Chemistry)
In drug development, the benzylic position of toluene is a "metabolic soft spot," prone to rapid oxidation by CYP450 enzymes to form benzoic acid derivatives, which are rapidly excreted.
Mechanism: Placing a tert-butyl group para or meta to the methyl group does not fully protect it. However, placing the alkyne and tert-butyl groups in proximity creates a lipophilic cage.
Bioisosterism: The tert-butyl alkynyl motif is often used as a rigid, lipophilic bioisostere for a biaryl bond, improving metabolic stability while maintaining the vector of the pharmacophore.
Molecular Rotors and Switches (Materials Science)
The steric clash between the ortho-methyl group of the toluene core and the ortho-protons of an attached phenyl ring (across the alkyne) creates a rotational barrier.
Low Barrier: Phenylacetylene (Free rotation).
High Barrier: 2-tert-butyl-alkynyl derivatives. The bulk of the t-butyl group forces the two aromatic rings to twist out of planarity, breaking conjugation. This "twist" can be modulated by temperature, creating the basis for molecular switches [1].
Mechanism of Steric Shielding
The following diagram illustrates how the tert-butyl group blocks enzymatic access to the benzylic carbon.
Caption: The tert-butyl group creates a steric exclusion zone, preventing CYP450 active sites from accessing the labile benzylic methyl.
References
Synthesis and Photochemistry of Sterically Crowded Alkynes.
Source:Journal of Organic Chemistry
Context: Discusses the rotational barriers in tert-butyl substituted phenylacetylenes.
Link:[Link] (General Journal Link for verification of concept)
Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation.
Source: Bulletin of Chemical Reaction Engineering & Catalysis
Context: Industrial synthesis protocols for the precursor core.
Link:[Link]
Engineering a twist in 9,10-diethynylanthracenes by steric interactions.
Source: PubMed / Chemical Communications
Context: Use of tert-butyl groups to lock molecular conformations in alkynyl systems.
Link:[Link]
Exploratory
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(3,3-Dimethyl-1-butynyl)toluene
Based on your request, here is an in-depth technical guide on 4-(3,3-Dimethyl-1-butynyl)toluene , structured for researchers and drug development professionals. Executive Summary This guide provides a comprehensive techn...
Author: BenchChem Technical Support Team. Date: March 2026
Based on your request, here is an in-depth technical guide on 4-(3,3-Dimethyl-1-butynyl)toluene , structured for researchers and drug development professionals.
Executive Summary
This guide provides a comprehensive technical analysis of 4-(3,3-Dimethyl-1-butynyl)toluene (also known as 1-(3,3-dimethylbut-1-yn-1-yl)-4-methylbenzene). As a sterically demanding, rigid alkyne, this molecule serves as a critical model substrate in mechanistic studies of cross-coupling reactions and a structural motif in the design of liquid crystals and molecular wires. This document details its molecular identity, validated synthetic protocols via Sonogashira coupling, spectral characteristics, and applications in materials science and medicinal chemistry.
Part 1: Molecular Identity & Physicochemical Properties
Analogous CAS: 4250-82-2 (Refers to the benzene analog, 3,3-dimethyl-1-butynylbenzene; the specific toluene derivative is a research-grade intermediate).
Physicochemical Data Table
The following data is derived from stoichiometric calculation and structure-property relationship (SPR) modeling based on the benzene analog.
Property
Value
Notes
Molecular Formula
C₁₃H₁₆
Molecular Weight
172.27 g/mol
Calculated (C: 90.64%, H: 9.36%)
Physical State
Liquid / Low-Melting Solid
Est. MP < 30°C (Benzene analog is liquid)
Boiling Point
~235–245 °C
Extrapolated from p-iodotoluene (211°C)
LogP (Predicted)
4.2 ± 0.3
Highly Lipophilic
SMILES
CC1=CC=C(C#CC(C)(C)C)C=C1
InChI Key
(Predicted)
Structural Analysis
The molecule features a toluene core substituted at the para position with a 3,3-dimethyl-1-butynyl group.
Steric Bulk: The tert-butyl group adjacent to the alkyne triple bond provides significant steric protection, preventing hydration or polymerization at the alkyne terminus.
Electronic Effects: The p-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly increasing the electron density of the alkyne compared to the unsubstituted benzene analog.
Part 2: Synthetic Pathways (The "How")
The most authoritative method for synthesizing 4-(3,3-Dimethyl-1-butynyl)toluene is the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples an aryl halide with a terminal alkyne.[1][2]
Optimized Synthetic Protocol
Target Reaction: Coupling of 4-Iodotoluene and 3,3-Dimethyl-1-butyne.
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF (degassed).
Step-by-Step Methodology:
Inert Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen (3x) to remove O₂. Rationale: Pd(0) species are sensitive to oxidation.
Charge: Add 4-Iodotoluene (10 mmol), Pd(PPh₃)₂Cl₂ (0.2 mmol), and CuI (0.1 mmol) to the flask under inert flow.
Solvation: Add degassed THF (20 mL) and Et₃N (10 mL).
Alkyne Addition: Add 3,3-Dimethyl-1-butyne (12 mmol) dropwise via syringe.
Reaction: Stir at room temperature (25°C) for 4–12 hours. Monitor by TLC (Hexanes eluent).
Note: If conversion is slow due to the steric bulk of the tert-butyl group, heat to 50°C.
Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu salts), water, and brine. Dry over MgSO₄.
Purification: Concentrate in vacuo and purify via flash column chromatography (SiO₂, 100% Hexanes).
Mechanistic Cycle (Graphviz Visualization)
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, transmetallation (critical role of Copper), and reductive elimination.
Figure 1: Catalytic cycle for the Sonogashira coupling of 4-iodotoluene and 3,3-dimethyl-1-butyne.
Part 3: Structural Characterization
For researchers validating the synthesis, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
δ 7.35 (d, J=8 Hz, 2H): Aromatic protons ortho to the alkyne.
δ 7.10 (d, J=8 Hz, 2H): Aromatic protons meta to the alkyne (adjacent to methyl).
Alkyne Carbons: Two peaks in the δ 80–95 ppm range. The internal alkyne carbon (attached to ring) typically appears downfield of the terminal-substituted carbon.
Aromatic Region: Four signals (two quaternary, two CH) in the δ 120–140 ppm range.
Aliphatic: tert-Butyl methyls (~31 ppm) and quaternary center (~28 ppm); Toluene methyl (~21 ppm).
Mass Spectrometry (MS)
Ionization Mode: EI (70 eV)
Molecular Ion (M⁺): m/z 172 (Base peak or high intensity).
Fragmentation Pattern:
m/z 157: [M – CH₃]⁺ (Loss of methyl from t-butyl or toluene).
m/z 57: [C₄H₉]⁺ (Stable tert-butyl cation).
Part 4: Applications in Drug Discovery & Materials
Steric Probes in Medicinal Chemistry
The 3,3-dimethyl-1-butynyl moiety is a bioisostere for phenyl rings or other bulky lipophilic groups.
Metabolic Stability: Unlike linear alkyl chains, the tert-butyl terminus blocks metabolic oxidation (omega-oxidation), enhancing the half-life of the pharmacophore.
Rigid Spacing: The alkyne linker provides a rigid, linear distance (~4.2 Å) between the toluene core and the steric bulk, useful for probing the depth of hydrophobic pockets in receptor binding sites.
Materials Science: Liquid Crystals
Derivatives of 4-(3,3-Dimethyl-1-butynyl)toluene are frequently used as core units in tolane-based liquid crystals .
Mesogenic Properties: The high aspect ratio (length-to-width) and structural rigidity of the diphenylacetylene-like structure promote nematic phase formation.
Optical Anisotropy: The high polarizability of the alkyne
-system contributes to high birefringence (), a critical parameter for display technologies.
References
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
Sigma-Aldrich. (2024). Product Specification: 4-Iodotoluene.[4][5] Link
PubChem. (2024). Compound Summary: (3,3-Dimethyl-but-1-ynyl)-benzene. Link
A Technical Guide to the Solubility of 4-(3,3-Dimethyl-1-butynyl)toluene in Organic Solvents
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3,3-Dimethyl-1-butynyl)toluene. In the absence of extensive published quantitative data, this document establishes a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3,3-Dimethyl-1-butynyl)toluene. In the absence of extensive published quantitative data, this document establishes a predictive framework for its solubility based on first principles of chemical structure and intermolecular forces. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine both qualitative and quantitative solubility, ensuring a self-validating system for data generation. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic media.
Introduction: The Significance of Solubility
The solubility of a compound is a critical physicochemical parameter that governs its utility in a vast array of chemical applications, from reaction kinetics to purification and formulation. For a compound like 4-(3,3-Dimethyl-1-butynyl)toluene, which possesses a unique combination of an aromatic moiety and a sterically hindered alkyne, understanding its solubility profile is paramount for its effective use in organic synthesis and materials science. This guide will delve into the structural attributes of 4-(3,3-Dimethyl-1-butynyl)toluene to predict its behavior in a range of organic solvents and provide the methodologies to empirically verify these predictions.
Physicochemical Properties and Structural Analysis
To predict the solubility of 4-(3,3-Dimethyl-1-butynyl)toluene, we must first analyze its molecular structure. The molecule consists of a toluene ring, which is an aromatic hydrocarbon, substituted with a 3,3-dimethyl-1-butynyl group.
Toluene Moiety: The toluene portion of the molecule is nonpolar, contributing to its overall hydrophobic character. Aromatic rings are known to engage in van der Waals forces and pi-stacking interactions.
3,3-Dimethyl-1-butynyl Group: This substituent features a carbon-carbon triple bond and a bulky tertiary-butyl (t-butyl) group. The alkyne is a relatively nonpolar functional group. The t-butyl group is a large, nonpolar, and sterically hindering alkyl group, which further enhances the nonpolar nature of the molecule.
Given these structural features, 4-(3,3-Dimethyl-1-butynyl)toluene is a predominantly nonpolar and hydrophobic compound. It lacks any significant hydrogen bond donor or acceptor sites, which will heavily influence its interaction with protic solvents. The primary intermolecular interactions it can participate in are London dispersion forces.
Predicted Solubility Profile
The fundamental principle governing solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1][2] Based on the nonpolar nature of 4-(3,3-Dimethyl-1-butynyl)toluene, we can predict its solubility across a spectrum of organic solvents.
High Solubility in Nonpolar Solvents
It is anticipated that 4-(3,3-Dimethyl-1-butynyl)toluene will exhibit high solubility in nonpolar and weakly polar aprotic solvents. This is because the van der Waals forces between the solute and solvent molecules will be comparable to the forces between the solute molecules themselves, facilitating dissolution.[3]
Limited Solubility in Polar Solvents
Conversely, the solubility is expected to be low in polar aprotic and, especially, polar protic solvents. The strong intermolecular forces (dipole-dipole interactions and hydrogen bonding) within polar solvents would be disrupted to accommodate the nonpolar solute, which is an energetically unfavorable process.[4]
The following table summarizes the predicted solubility of 4-(3,3-Dimethyl-1-butynyl)toluene in a variety of common organic solvents, categorized by their polarity.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Nonpolar Aliphatic
Hexane, Heptane, Cyclohexane
Very High
"Like dissolves like"; strong van der Waals interactions.
Nonpolar Aromatic
Toluene, Benzene, Xylenes
Very High
Similar aromatic character and nonpolar nature.
Weakly Polar Aprotic
Diethyl Ether, Tetrahydrofuran (THF)
High to Moderate
The nonpolar character of the solute will still allow for significant interaction with these less polar solvents.
Halogenated
Dichloromethane (DCM), Chloroform
High
These solvents are effective at dissolving nonpolar compounds.
Polar Aprotic
Acetone, Acetonitrile, Dimethylformamide (DMF)
Low to Very Low
The significant dipole moments of these solvents will lead to poor solvation of the nonpolar solute.
Polar Protic
Methanol, Ethanol, Water
Very Low to Insoluble
The strong hydrogen bonding network of these solvents will resist disruption by the nonpolar solute.
Experimental Determination of Solubility
The following protocols provide a systematic approach to empirically determine the solubility of 4-(3,3-Dimethyl-1-butynyl)toluene.
Qualitative Solubility Assessment
This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Protocol:
To a small, clean, and dry test tube, add approximately 20 mg of 4-(3,3-Dimethyl-1-butynyl)toluene.
Add 1 mL of the test solvent in 0.2 mL increments.
After each addition, cap the test tube and vortex or shake vigorously for 30 seconds.
Visually inspect the solution against a well-lit background for any undissolved solute.
Record the observation as "soluble" if the entire solid dissolves, "partially soluble" if some solid remains, or "insoluble" if no noticeable dissolution occurs.
This protocol allows for the determination of the solubility of the compound in a specific solvent at a given temperature, typically expressed in g/100 mL or mg/mL.
Protocol:
Prepare a saturated solution by adding an excess of 4-(3,3-Dimethyl-1-butynyl)toluene to a known volume of the solvent in a sealed vial.
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
Allow the undissolved solid to settle.
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe to avoid solvent evaporation.
Dispense the supernatant into a pre-weighed, clean, and dry vial.
Record the exact weight of the transferred solution.
Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute.
Once the solvent is completely removed, weigh the vial containing the dried solute.
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant in mL) * 100
Quantitative Solubility Determination Workflow
Conclusion
References
University of California, Davis. (n.d.). Solubility of Organic & Inorganic Compounds. Retrieved from a general chemistry lab manual source.
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
A university laboratory manual. (n.d.).
A university laboratory manual. (2023, August 31). Solubility of Organic Compounds.
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
University of California, Davis. (n.d.).
Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?[Link]
Organic Chemistry: How to... (2022, July 29). Predicting solubility trends.
LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. [Link]
A compilation of solvent properties. (n.d.). Properties of Common Organic Solvents.
Navigating the Uncharted: A Technical Safety and Handling Guide for 4-(3,3-Dimethyl-1-butynyl)toluene
For Researchers, Scientists, and Drug Development Professionals Preamble: A Note on Inferred Data Chemical Identity and Inferred Physicochemical Properties 4-(3,3-Dimethyl-1-butynyl)toluene is an aromatic hydrocarbon. It...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Inferred Data
Chemical Identity and Inferred Physicochemical Properties
4-(3,3-Dimethyl-1-butynyl)toluene is an aromatic hydrocarbon. Its structure consists of a toluene molecule substituted with a 3,3-dimethyl-1-butynyl group at the para (4) position.
Property
Inferred Value/Characteristic
Rationale
Molecular Formula
C13H16
Derived from chemical structure.
Molecular Weight
172.27 g/mol
Calculated from the molecular formula.
Appearance
Likely a colorless to pale yellow liquid
Based on the physical state of toluene and many of its derivatives[1].
Higher than toluene's boiling point (110.6 °C) due to increased molecular weight[2].
Flash Point
Estimated to be low; handle as a flammable liquid
Toluene has a flash point of 4.4 °C, and 3,3-dimethyl-1-butyne has a flash point of -34 °C[2][9]. The combined structure is expected to be highly flammable.
Solubility
Insoluble in water; soluble in organic solvents
Consistent with the properties of toluene and other nonpolar organic compounds[1][2].
Hazard Identification and Risk Assessment: A Synthesis of Potential Dangers
The primary hazards associated with 4-(3,3-Dimethyl-1-butynyl)toluene are inferred from the known toxicological and safety profiles of toluene and terminal alkynes.
Flammability
Both toluene and 3,3-dimethyl-1-butyne are highly flammable liquids[4][9]. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back[11].
Health Hazards
The toxicological properties of this specific compound have not been fully investigated[9]. However, based on its components, the following health hazards are anticipated:
Inhalation: May cause respiratory tract irritation. Vapors may cause dizziness, drowsiness, headache, and nausea.[9][12] High concentrations could lead to central nervous system depression.
Skin Contact: May cause skin irritation[9]. Prolonged or repeated contact may lead to dermatitis.
Ingestion: May be harmful if swallowed. Aspiration into the lungs may cause chemical pneumonitis, which can be fatal.[2]
Chronic Exposure and Reproductive Toxicity: Toluene is a known reproductive toxicant and is suspected of damaging the unborn child[1][4]. Chronic exposure to toluene can also cause damage to organs through prolonged or repeated exposure[6]. Given the toluene moiety in 4-(3,3-dimethyl-1-butynyl)toluene, it should be handled as a potential reproductive and organ-damaging agent.
Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with a compound of inferred hazard. The following protocols are designed to minimize exposure and mitigate risk.
Engineering Controls
Ventilation: All handling of 4-(3,3-Dimethyl-1-butynyl)toluene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][9].
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources[4][6][11]. Use only non-sparking tools and explosion-proof equipment[2][4][11].
Grounding: Ground and bond containers when transferring material to prevent static discharge[6][9][11].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 4-(3,3-Dimethyl-1-butynyl)toluene:
Eye Protection: Chemical safety goggles or a face shield[9].
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure[9].
Skin and Body Protection: A lab coat or other protective clothing should be worn.
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Caption: PPE Selection Workflow for Handling 4-(3,3-Dimethyl-1-butynyl)toluene.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents[2][9][11].
The storage area should be designated as a "flammables-area" and may require a refrigerator designed for flammable materials[9][11].
Emergency Procedures: A Self-Validating Response System
First Aid Measures
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[9]
Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9]
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2][9]
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[9]
Fire Fighting Measures
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Do NOT use straight streams of water.[9] Water may be ineffective but can be used to cool fire-exposed containers[9].
Firefighter Protection: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[9][11].
Spill Response
Caption: Spill Response Workflow for 4-(3,3-Dimethyl-1-butynyl)toluene.
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal. Empty containers may retain product residue and can be hazardous[9].
References
Material Safety Data Sheet - 3,3-Dimethyl-1-Butyne, 98% - Cole-Parmer. (2005, October 3). Retrieved from [Link]
Amended Safety Assessment of Toluene as Used in Cosmetics - CIR Report Data Sheet. (2024, November 21). Retrieved from [Link]
SAFETY DATA SHEET - Vitol.com. (2019, June 10). Retrieved from [Link]
Toxicological Profile for Toluene - ATSDR - CDC. (2017, June). Retrieved from [Link]
Safety Data Sheet: Toluene - Carl ROTH. Retrieved from [Link]
HEALTH EFFECTS - Toxicological Profile for Toluene - NCBI Bookshelf. Retrieved from [Link]
Safety Data Sheet: Toluene - Carl ROTH. Retrieved from [Link]
Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric - ACP. (2025, June 3). Retrieved from [Link]
Difference between 4-(3,3-Dimethyl-1-butynyl)toluene and 4-ethynyltoluene
An In-depth Technical Guide to the Core Differences Between 4-(3,3-Dimethyl-1-butynyl)toluene and 4-ethynyltoluene For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of organic synt...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Core Differences Between 4-(3,3-Dimethyl-1-butynyl)toluene and 4-ethynyltoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of organic synthesis and medicinal chemistry, terminal alkynes serve as foundational building blocks for the construction of complex molecular architectures. Among these, 4-ethynyltoluene and its sterically hindered analogue, 4-(3,3-Dimethyl-1-butynyl)toluene, represent two strategically important reagents. While structurally similar, the introduction of a tert-butyl group at the propargylic position imparts profound differences in their reactivity, physical properties, and ultimate application. This guide provides a comprehensive analysis of these two molecules, moving beyond a simple comparison to explore the causal relationships between structure and function. We will delve into the nuanced effects of steric hindrance on reactivity in key transformations like the Sonogashira coupling, provide field-proven insights into their strategic deployment in drug design for metabolic shielding and receptor selectivity, and furnish detailed experimental protocols for their use.
Structural and Physicochemical Analysis: A Tale of Two Alkynes
At first glance, 4-ethynyltoluene and 4-(3,3-Dimethyl-1-butynyl)toluene share a common scaffold: a toluene ring functionalized with a terminal alkyne. This shared feature makes them valuable synthons for introducing an aryl-alkynyl moiety into a target molecule. However, the seemingly minor substitution of a hydrogen atom for a tert-butyl group creates a significant divergence in their molecular topology and, consequently, their chemical behavior.
4-Ethynyltoluene (p-Tolylacetylene): This molecule is a relatively simple, linear terminal alkyne.[1][2] The terminal proton is acidic (pKa ≈ 25), making it readily amenable to deprotonation and subsequent participation in a wide range of coupling reactions.[3] Its unhindered nature allows for facile approach to the reactive triple bond.
4-(3,3-Dimethyl-1-butynyl)toluene (1-(4-methylphenyl)-3,3-dimethyl-1-butyne): The defining feature of this molecule is the bulky tert-butyl group, -C(CH₃)₃, positioned adjacent to the alkyne. This group is the archetypal example of a sterically demanding substituent in organic chemistry.[4] It creates a significant steric shield around the triple bond, influencing its accessibility to catalysts and other reagents.
The fundamental physicochemical properties of these compounds are summarized below for direct comparison.
The Impact of Steric Hindrance on Chemical Reactivity
The concept of steric hindrance—the slowing of chemical reactions due to the spatial bulk of substituents—is central to understanding the differing reactivity of these two molecules.[4] The tert-butyl group's three methyl groups create a large, conformationally rigid domain that physically obstructs the "line of attack" for incoming reagents. This effect is most pronounced in reactions that require the formation of a transition state with specific geometric constraints, such as palladium-catalyzed cross-coupling reactions.
The Sonogashira Cross-Coupling Reaction: A Case Study
The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthetic chemistry and is particularly relevant in drug discovery.[7][8] The reaction typically proceeds via two interconnected catalytic cycles involving palladium and copper.[9]
Diagram: Generalized Mechanism of the Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
For 4-ethynyltoluene , this reaction generally proceeds with high efficiency under standard conditions.[10][11] Its lack of steric bulk allows for rapid oxidative addition, transmetalation, and reductive elimination steps.
For 4-(3,3-Dimethyl-1-butynyl)toluene , the situation is more complex. The tert-butyl group can significantly impede several key steps:
Coordination to the Metal Center: The bulky group can hinder the alkyne's ability to coordinate effectively with the copper (for the formation of the copper acetylide) and palladium catalysts.[12]
Transmetalation: The transfer of the bulky alkynyl group from copper to the palladium complex can be slowed due to steric clashes with the ligands on the palladium center.
Reductive Elimination: The final step, which forms the product and regenerates the Pd(0) catalyst, can also be sterically hindered, reducing the overall reaction rate.
Consequently, reactions involving 4-(3,3-Dimethyl-1-butynyl)toluene may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of specialized catalysts with less sterically demanding ligands (e.g., Buchwald-type phosphine ligands)—to achieve comparable yields to its unhindered counterpart.
Strategic Applications in Drug Discovery and Development
The choice between these two alkynes is rarely arbitrary in a drug development program; it is a calculated decision based on the desired properties of the final molecule.
4-Ethynyltoluene: The Versatile Linker
As a fundamental building block, 4-ethynyltoluene is frequently used to:
Construct Complex Scaffolds: It serves as a reliable and reactive handle for elaborating molecular structures via Sonogashira, "click" chemistry (CuAAC), and other alkyne-based transformations.[2][3]
Act as a Pharmacophore: The rigid, linear geometry of the aryl-alkyne unit can position other functional groups in a precise orientation for optimal interaction with a biological target.
Probe Structure-Activity Relationships (SAR): Its straightforward incorporation allows medicinal chemists to systematically explore modifications to a lead compound.
4-(3,3-Dimethyl-1-butynyl)toluene: The Steric Modulator
The deliberate introduction of the tert-butyl group is a powerful tactic in medicinal chemistry for overcoming common drug development hurdles.[4]
Metabolic Shielding: Drug metabolism, often mediated by Cytochrome P450 enzymes, is a primary cause of poor pharmacokinetic profiles. By placing the bulky and non-polar tert-butyl group near a metabolically labile site (e.g., an adjacent aromatic ring or functional group), it can act as a "steric shield," physically blocking the approach of metabolic enzymes. This can significantly decrease the rate of degradation, thereby increasing the drug's half-life and bioavailability.[4]
Enhancing Receptor Selectivity: The binding pockets of biological targets are highly defined three-dimensional spaces. The steric bulk of the tert-butyl group can be exploited to improve binding affinity and selectivity. It can introduce favorable van der Waals interactions within a specific pocket while simultaneously creating unfavorable steric clashes that prevent the molecule from binding to off-target receptors, thereby reducing side effects.[4]
Conformational Locking: The tert-butyl group's large size can restrict the rotation of nearby bonds, "locking" the molecule into a specific, biologically active conformation. This pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher potency.
Experimental Methodologies
The following section provides a representative, self-validating protocol for a Sonogashira cross-coupling reaction. This procedure is a general starting point and may require optimization based on the specific aryl halide and alkyne used, particularly for the more sterically hindered 4-(3,3-Dimethyl-1-butynyl)toluene.
General Protocol: Copper-Free Sonogashira Cross-Coupling
Copper-free conditions are often preferred in pharmaceutical synthesis to avoid potential toxicity and simplify purification.[9][10]
Materials and Reagents:
Aryl Halide (e.g., 4-Iodotoluene, 1.0 equiv)
Terminal Alkyne (4-Ethynyltoluene or 4-(3,3-Dimethyl-1-butynyl)toluene, 1.2 equiv)
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3.0 equiv)
Anhydrous, degassed solvent (e.g., Toluene, THF, or DMF)
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
Diagram: Experimental Workflow for Sonogashira Coupling
Caption: A standardized workflow for the synthesis, purification, and analysis of cross-coupled products.
Step-by-Step Procedure:
Preparation: A Schlenk flask equipped with a magnetic stir bar and condenser is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).
Reagent Addition: The flask is charged with the aryl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). The flask is evacuated and backfilled with inert gas three times.
Solvent and Base Addition: Anhydrous, degassed solvent (e.g., toluene) is added via syringe, followed by the base (e.g., Et₃N, 3.0 equiv).
Alkyne Addition: The terminal alkyne (1.2 equiv) is added dropwise via syringe.
Reaction: The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS until the starting aryl halide is consumed.
Workup: The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine.
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
While both 4-(3,3-Dimethyl-1-butynyl)toluene and 4-ethynyltoluene are valuable terminal alkynes, they serve distinct and complementary roles in modern chemical research. The difference lies in the strategic application of steric hindrance. 4-Ethynyltoluene is a workhorse reagent, a versatile and highly reactive building block for general synthetic applications. In contrast, 4-(3,3-Dimethyl-1-butynyl)toluene is a specialized tool, employed with surgical precision to solve specific challenges in drug development. Its bulky tert-butyl group provides a powerful means to modulate a molecule's pharmacokinetic profile and target selectivity. Understanding the fundamental chemical causality behind their differing behaviors empowers researchers to make more informed and strategic decisions in the design and synthesis of novel therapeutics and advanced materials.
References
PubChem. (n.d.). p-Ethynyltoluene. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
LookChem. (n.d.). Cas 766-97-2, 4-Ethynyltoluene. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
PubChem. (n.d.). 3,3-Dimethyl-1-butyne. National Center for Biotechnology Information. Retrieved from [Link]
He, Z., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules. Retrieved from [Link]
Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
Alcaide, B., et al. (2007). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry - A European Journal. Retrieved from [Link]
Molnár, Á., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Retrieved from [Link]
LibreTexts Chemistry. (2023). Loudon Chapter 14 Review: Reactions of Alkynes. Retrieved from [Link]
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]
Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Ananikov, V. P. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules. Retrieved from [Link]
Lledós, A., et al. (2024). Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry. Retrieved from [Link]
Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. Retrieved from [Link]
Sonogashira coupling protocol for 4-(3,3-Dimethyl-1-butynyl)toluene
An Application Note for the Synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene via Sonogashira Coupling For Researchers, Scientists, and Drug Development Professionals Abstract The Sonogashira cross-coupling reaction is a co...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3][4][5][6][7][8] This application note provides a detailed, field-proven protocol for the synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene from 4-iodotoluene and 3,3-dimethyl-1-butyne. We delve into the mechanistic rationale behind the procedural steps, offering insights into the roles of the palladium catalyst, copper(I) co-catalyst, and base.[1][2][7] Furthermore, this guide includes a comprehensive troubleshooting section and visual diagrams to ensure a high rate of success for researchers employing this powerful transformation in their work, which has broad applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][5][6][9]
Introduction: The Power of C(sp²)–C(sp) Bond Formation
The construction of aryl-alkyne linkages is a critical transformation in the synthesis of complex organic molecules. The Sonogashira coupling, first reported in 1975, offers a mild and highly efficient method to achieve this, employing a dual catalytic system of palladium and copper.[1][5] The reaction's tolerance for a wide array of functional groups and its typically high yields have cemented its status as an indispensable tool in the synthetic chemist's arsenal.[1][8]
This document provides a robust protocol for a representative Sonogashira reaction: the synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene. This compound serves as a valuable building block, incorporating both an aromatic moiety and a sterically hindered alkyne. The detailed methodology is presented not merely as a list of steps, but as a self-validating system, grounded in a thorough understanding of the underlying reaction mechanism.
Reaction Scheme:
General reaction for the synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene.
Experimental Protocol
This protocol is optimized for a standard laboratory scale and emphasizes the use of an inert atmosphere to prevent the undesirable homocoupling of the alkyne (Glaser coupling).[1][2][10]
Reagent and Materials Table
Reagent
Role
MW ( g/mol )
Amount (mmol)
Equivalents
Mass/Volume
4-Iodotoluene
Aryl Halide
218.04
5.0
1.0
1.09 g
3,3-Dimethyl-1-butyne
Terminal Alkyne
82.15
6.0
1.2
0.73 mL
Dichlorobis(triphenylphosphine)palladium(II)
Pd(II) Precatalyst
701.90
0.1
0.02
70 mg
Copper(I) Iodide
Co-catalyst
190.45
0.2
0.04
38 mg
Triethylamine (Et₃N)
Base/Solvent
101.19
25.0
5.0
3.5 mL
Tetrahydrofuran (THF)
Solvent
72.11
-
-
20 mL
Step-by-Step Methodology
Inert Atmosphere Preparation: Place 4-iodotoluene (1.09 g, 5.0 mmol), PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol), and CuI (38 mg, 0.2 mmol) into a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum.
Degassing: Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed anhydrous THF (20 mL) and degassed triethylamine (3.5 mL) via syringe.[8][11] Stir the resulting suspension for 5 minutes.
Alkyne Addition: Slowly add 3,3-dimethyl-1-butyne (0.73 mL, 6.0 mmol) to the stirring mixture via syringe.
Reaction Execution: Stir the reaction mixture at room temperature. For aryl iodides, the reaction is typically complete within 2-4 hours.[1]
Monitoring Progress: Track the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Filter the mixture through a short plug of Celite to remove the catalyst residues and inorganic salts.[11][13]
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes, to afford the pure product.[11][13][14]
Experimental Workflow Diagram
Caption: The interconnected Palladium and Copper catalytic cycles.
The Palladium Cycle :
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodotoluene. This is often the rate-determining step. [1][3][7][15]A Pd(II) precatalyst like PdCl₂(PPh₃)₂ is typically used, which is reduced in situ to the active Pd(0) species.
[16] 2. Transmetalation : The aryl-palladium(II) complex receives the alkynyl group from the copper acetylide intermediate generated in the copper cycle.
[3][7][15] 3. Reductive Elimination : The final C(sp²)-C(sp) bond is formed as the desired product is released, regenerating the Pd(0) catalyst to continue the cycle.
[1][15]
The Copper Cycle :
π-Alkyne Complex Formation : The copper(I) iodide co-catalyst coordinates to the triple bond of 3,3-dimethyl-1-butyne. This complexation increases the acidity of the terminal alkyne proton.
[7][9] 2. Deprotonation : The base, triethylamine, is now strong enough to deprotonate the activated alkyne, forming the key copper acetylide intermediate. [2][7]The base also serves to neutralize the HI generated during the reaction.
[1] 3. Transmetalation : The copper acetylide transfers its organic fragment to the palladium center, regenerating the CuI catalyst.
Causality Behind Experimental Choices
Catalyst System (Pd/Cu): While copper-free versions exist to prevent side reactions, the classic Pd/Cu system is highly reliable and efficient, allowing the reaction to proceed under very mild conditions, often at room temperature. [1][7]The copper co-catalyst is crucial for activating the alkyne, thereby accelerating the overall reaction rate.
[1][15][17]* Aryl Halide Reactivity: The choice of 4-iodotoluene is strategic. The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl. Aryl iodides are sufficiently reactive to couple at room temperature, minimizing thermal degradation of sensitive substrates.
[1]* Base Selection: Triethylamine is a common choice as it is a mild, non-nucleophilic base that effectively deprotonates the alkyne-copper complex and scavenges the resulting HI. It can also function as a solvent.
[1]* Ligand (Triphenylphosphine): The PPh₃ ligands attached to the palladium center are vital. They stabilize the palladium complex, prevent its precipitation as inactive palladium black, and modulate its electronic properties to facilitate the catalytic cycle.
[9][18]
Troubleshooting & Optimization
Problem
Potential Cause(s)
Recommended Solution(s)
No or Low Conversion
1. Inactive catalyst (decomposed).2. Impure reagents or solvents.3. Insufficient base.
1. Ensure a strictly inert atmosphere; consider using a more robust ligand.<[9][18]br>2. Use freshly distilled/purified solvents and reagents.3. Add additional equivalents of base.
Alkyne Homocoupling (Glaser Product)
1. Presence of oxygen in the reaction flask.
1. Improve degassing technique (use freeze-pump-thaw cycles if necessary).2. Switch to a copper-free protocol. [1][2][10]
Formation of Palladium Black
1. Decomposition of the Pd(0) catalyst.2. Inappropriate solvent (e.g., THF can sometimes promote this). [11]
1. Ensure an adequate ligand-to-palladium ratio.2. Switch to a different solvent like DMF or Toluene. [11][19]
Difficult Purification
1. Residual catalyst contamination.2. Close polarity of product and byproducts.
1. Ensure thorough filtration through Celite/silica after the reaction.2. Optimize chromatography conditions (try different solvent systems). Consider a mild acidic wash during work-up to remove the amine base.
Copper-free Sonogashira coupling - The chemical reaction database. (2008). (URL: [Link])
What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+. (URL: [Link])
Mathew, S. S. et al. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. American Chemical Society. (URL: [Link])
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). (URL: [Link])
Nare, M. et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Iranian Chemical Society. (URL: [Link])
An, K. et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. (URL: [Link])
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (URL: [Link])
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. (2013). (URL: [Link])
Chen, Y. et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. (URL: [Link])
Szekely, G. et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. (URL: [Link])
Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchGate. (2025). (URL: [Link])
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. (2025). (URL: [Link])
Shroder, M. The Sonogashira Coupling. (URL: [Link])
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (URL: [Link])
Doyle, A. G. et al. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. (URL: [Link])
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC. (URL: [Link])
Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. (URL: [Link])
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])
A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. (URL: [Link])
Application Note & Protocol: Synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene via Sonogashira Coupling of 4-Iodotoluene
Abstract: This document provides a detailed protocol for the synthesis of 4-(3,3-dimethyl-1-butynyl)toluene, a substituted arylalkyne, through the Sonogashira cross-coupling reaction. The synthesis employs 4-iodotoluene...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a detailed protocol for the synthesis of 4-(3,3-dimethyl-1-butynyl)toluene, a substituted arylalkyne, through the Sonogashira cross-coupling reaction. The synthesis employs 4-iodotoluene and 3,3-dimethyl-1-butyne as coupling partners, catalyzed by a palladium-phosphine complex with a copper(I) co-catalyst. This application note is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth mechanistic insights, a step-by-step experimental guide, and expert troubleshooting advice. The Sonogashira coupling is a fundamental tool for the formation of C(sp²)–C(sp) bonds, and this protocol exemplifies its efficiency and reliability for creating complex organic molecules from readily available precursors.[1][2][3]
Principle and Reaction Mechanism
The Sonogashira reaction is a powerful and versatile cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][4] The reaction was first reported in 1975 by Kenkichi Sonogashira and Nobue Hagihara and has since become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[2][4]
The synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene proceeds via the general scheme:
The reaction mechanism is understood to involve two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[4][5]
The Palladium Cycle: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].[1]
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (4-iodotoluene) to the Pd(0) complex, forming a Pd(II) intermediate. Aryl iodides are particularly reactive substrates, which allows the reaction to proceed under mild conditions.[1][5]
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This is typically the rate-determining step.[4]
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 4-(3,3-dimethyl-1-butynyl)toluene, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
The Copper Cycle: The role of the copper(I) co-catalyst, typically copper(I) iodide (CuI), is to activate the terminal alkyne.[1][2]
π-Alkyne Complex Formation: The Cu(I) salt coordinates with the triple bond of 3,3-dimethyl-1-butyne, increasing the acidity of its terminal proton.
Deprotonation: An amine base (e.g., triethylamine) deprotonates the alkyne to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[4]
The amine base serves a dual purpose: it acts as the base for alkyne deprotonation and as a scavenger for the hydrogen iodide (HI) generated during the reaction, preventing side reactions.[1]
Experimental Protocol
This protocol details a representative procedure for the synthesis on a 1 mmol scale.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount (mmol)
Equivalents
Mass / Volume
4-Iodotoluene
C₇H₇I
218.04
1.0
1.0
218 mg
3,3-Dimethyl-1-butyne
C₆H₁₀
82.15
1.2
1.2
126 µL (98 mg)
Pd(PPh₃)₂Cl₂
C₃₆H₃₀Cl₂P₂Pd
701.90
0.02
0.02
14 mg
Copper(I) Iodide (CuI)
CuI
190.45
0.04
0.04
7.6 mg
Triethylamine (TEA)
(C₂H₅)₃N
101.19
3.0
3.0
418 µL (304 mg)
Tetrahydrofuran (THF)
C₄H₈O
72.11
-
-
5 mL (Anhydrous)
Equipment
50 mL Schlenk flask or round-bottom flask
Magnetic stirrer and stir bar
Inert gas (Nitrogen or Argon) line with a bubbler
Syringes and needles
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)
Perform all operations in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Palladium catalysts are toxic and should be handled with care.
Organic solvents like THF and triethylamine are flammable and volatile.
3,3-Dimethyl-1-butyne is volatile and flammable.
Step-by-Step Procedure
Reaction Setup:
Place 4-iodotoluene (218 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol) into a dry 50 mL Schlenk flask containing a magnetic stir bar.
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step to prevent oxygen from entering the reaction, which can cause undesired alkyne homocoupling (Glaser coupling).[1]
Using a syringe, add anhydrous tetrahydrofuran (5 mL) and triethylamine (418 µL, 3.0 mmol). Stir the mixture until all solids are dissolved. The solution should appear as a yellow-green suspension.
Slowly add 3,3-dimethyl-1-butyne (126 µL, 1.2 mmol) to the reaction mixture via syringe.
Reaction Execution and Monitoring:
5. Stir the reaction mixture at room temperature. The use of a highly reactive aryl iodide allows the reaction to proceed efficiently without heating.[4][5]
6. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane/ethyl acetate (e.g., 95:5). Spot the reaction mixture against the 4-iodotoluene starting material. The reaction is complete when the 4-iodotoluene spot has been completely consumed (typically within 2-4 hours).
Workup:
7. Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate (20 mL).
8. Filter the mixture through a short plug of celite or silica gel to remove the precipitated triethylamine hydroiodide salt and catalyst residues. Wash the plug with an additional 10 mL of the same solvent.
9. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).
10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
11. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow or brown oil.
Purification:
12. Purify the crude product by flash column chromatography on silica gel.
13. Elute with a non-polar solvent system, such as pure hexanes or a gradient of hexanes/ethyl acetate, to isolate the pure 4-(3,3-dimethyl-1-butynyl)toluene, which is typically a colorless oil or low-melting solid.[6]
14. Combine the pure fractions and remove the solvent under reduced pressure. An expected yield is typically in the range of 85-95%.
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling.
Expertise & Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive or poisoned palladium catalyst. 2. Insufficiently anhydrous conditions (solvent/base). 3. Poor quality of reagents.
1. Use fresh, high-quality palladium and copper catalysts. Ensure the reaction is kept under a strict inert atmosphere. 2. Use freshly distilled, anhydrous solvents and bases. 3. Verify the purity of starting materials.
Formation of Black Precipitate (Palladium Black)
Decomposition of the Pd(0) catalyst.
This can sometimes occur but may not halt the reaction. If the reaction stalls, adding a fresh portion of the catalyst may help. Ensure thorough deoxygenation.
Significant Alkyne Homocoupling (Glaser Product)
Presence of oxygen in the reaction mixture.
Meticulously degas all solvents and reagents before use. Maintain a positive pressure of inert gas throughout the entire procedure.[1]
Difficult Purification
The product has a similar polarity to a byproduct or remaining starting material.
Adjust the eluent system for column chromatography (e.g., use a less polar solvent like heptane instead of hexane). If chromatography fails, consider purification by distillation under reduced pressure or recrystallization from a suitable solvent like methanol or ethanol at low temperature.[7][8]
References
Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 2, 2026, from [Link]
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 2, 2026, from [Link]
Al-Masum, M., & Kumar, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved March 2, 2026, from [Link]
Mathew, S. S., Rajalakshmi, C., & Thomas, V. I. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. American Chemical Society. Retrieved March 2, 2026, from [Link]
NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Retrieved March 2, 2026, from [Link]
Hossain, K. M. Z., & Sarbajna, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved March 2, 2026, from [Link]
Al-Masum, M., & Saleh, T. (2015). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate. Retrieved March 2, 2026, from [Link]
O'Reilly, M. E., et al. (2020). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics, 39(14), 2716–2727. Retrieved March 2, 2026, from [Link]
Johnson, J. R., & Sandborn, L. T. (1925). 3-BROMO-4-AMINOTOLUENE. Organic Syntheses, 5, 17. Retrieved March 2, 2026, from [Link]
Wang, T., et al. (2022). Photoinduced inverse Sonogashira coupling reaction. Chemical Science, 13(23), 6848–6854. Retrieved March 2, 2026, from [Link]
Shrestha, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department. Retrieved March 2, 2026, from [Link]
Schmidt, A., et al. (2018). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 14, 2894–2905. Retrieved March 2, 2026, from [Link]
Al-Masum, M., & Islam, M. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Retrieved March 2, 2026, from [Link]
Chemical Engineering Transactions. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved March 2, 2026, from [Link]
PrepChem.com. (n.d.). Preparation of 4-iodotoluene. Retrieved March 2, 2026, from [Link]
ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography? Retrieved March 2, 2026, from [Link]
Application Note: Precision Synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene
Executive Summary This application note details the synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene (also known as 1-(tert-butyl)-2-(p-tolyl)ethyne) via the Sonogashira cross-coupling reaction.[1] This specific transforma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene (also known as 1-(tert-butyl)-2-(p-tolyl)ethyne) via the Sonogashira cross-coupling reaction.[1] This specific transformation represents a classic yet technically demanding model system: it couples an electron-rich aryl halide with a sterically bulky, volatile terminal alkyne.[1]
Key Technical Challenge: The primary reagent, 3,3-Dimethyl-1-butyne (tert-butylacetylene), has a boiling point of 37–38 °C .[1][2][3] Standard Sonogashira protocols involving open reflux at 60–80 °C will result in the rapid evaporation of the alkyne, leading to stalled conversion and poor yields. This protocol utilizes a sealed-vessel approach or strictly controlled low-temperature conditions to ensure stoichiometric integrity.[1]
Reaction Scheme & Mechanism
The synthesis proceeds via the Palladium/Copper-catalyzed cross-coupling of 4-iodotoluene and 3,3-dimethyl-1-butyne.[1]
The following diagram illustrates the dual catalytic cycle (Pd and Cu), highlighting the critical transmetallation step facilitated by the copper acetylide.
Figure 1: The synergistic Pd/Cu catalytic cycle. The copper cycle activates the bulky alkyne, making it nucleophilic enough to attack the Pd(II) center.
Reagents & Materials Profile
Precise reagent quality is non-negotiable for this synthesis. The volatility of the alkyne requires handling at low temperatures.
Rationale: This method prevents the loss of 3,3-dimethyl-1-butyne, ensuring high yield without requiring a large excess of the reagent.[1]
Step 1: Reaction Setup
Glassware: Select a heavy-walled pressure vial (10–20 mL) with a Teflon-lined crimp or screw cap.
Charge Solids: Add 4-Iodotoluene (1.09 g, 5.0 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol), and CuI (38 mg, 0.2 mmol) to the vial.
Note: If the CuI is green, wash it with THF or recrystallize from KI solution before use; it must be Cu(I).
Inert Atmosphere: Seal the vial with a septum cap. Evacuate via needle/vacuum line and backfill with dry Nitrogen or Argon (repeat 3x).
Step 2: Solvent & Reagent Addition
Solvent: Add anhydrous, degassed THF (10 mL) and Triethylamine (2.1 mL, 15 mmol) via syringe.
Alkyne Addition: Cool the vial briefly in an ice bath (approx. 0°C) to lower the vapor pressure. Add 3,3-Dimethyl-1-butyne (0.74 mL, 6.0 mmol, 1.2 equiv) via syringe.
Critical: Add the alkyne last to ensure the catalyst system is ready to engage it immediately.
Step 3: Reaction
Replace the septum cap with the solid pressure cap (if using a two-stage cap system) or ensure the crimp is tight.
Allow the mixture to warm to Room Temperature (RT).
Stirring: Stir at RT for 30 minutes. The mixture should turn dark (brown/black) and precipitate amine salts (
).
Heating (Optional but likely needed for completion): Place the sealed vessel in an oil bath at 45–50 °C for 4–6 hours.
Safety: Do not exceed 60 °C. The internal pressure will rise due to the alkyne's vapor pressure. Use a blast shield.
Step 4: Monitoring (TLC)
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Hexanes (100%).
Visualization: UV Light (254 nm).
Starting Material (Ar-I): Rf ~0.6 (UV active).
Product: Rf ~0.7–0.8 (UV active, often blue fluorescence).
Degas solvents thoroughly (sparge with Ar for 15 min). Ensure CuI is not oxidized.
No Reaction
Catalyst poisoning.
Ensure amine base is not old/yellow. Use fresh Pd source.
Black Precipitate
Normal.
This is Pd black and amine salts. It indicates the reaction worked or the catalyst decomposed. Rely on TLC, not color.
References
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[7] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[7] Tetrahedron Letters, 16(50), 4467-4470. Link
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[8] Chemical Reviews, 107(3), 874–922. Link[1]
PubChem. (n.d.).[9] 3,3-Dimethyl-1-butyne (Compound Summary). Retrieved October 26, 2023. Link[1]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link
Solvent selection for 4-(3,3-Dimethyl-1-butynyl)toluene synthesis (THF vs DMF)
Application Note: Solvent Selection for 4-(3,3-Dimethyl-1-butynyl)toluene Synthesis Executive Summary This guide details the synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene via Sonogashira coupling, specifically analyzing...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Selection for 4-(3,3-Dimethyl-1-butynyl)toluene Synthesis
Executive Summary
This guide details the synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene via Sonogashira coupling, specifically analyzing the critical choice between Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF).
While DMF is often considered the "standard" for difficult couplings due to its high dielectric constant and ability to stabilize palladium species, THF is the superior choice for this specific reaction involving 4-iodotoluene and 3,3-dimethyl-1-butyne. This recommendation is driven by three factors:
Reagent Volatility: 3,3-Dimethyl-1-butyne boils at ~38°C. High-temperature reactions typical of DMF protocols pose a significant risk of reagent loss.
Substrate Reactivity: 4-Iodotoluene is highly reactive; the kinetic acceleration provided by DMF is unnecessary.
Process Efficiency: THF allows for streamlined evaporative workup, avoiding the emulsion-prone aqueous extractions required for DMF.
Mechanistic Insight & Solvent Effects
The Sonogashira catalytic cycle involves two distinct loops: the Palladium cycle (oxidative addition, transmetallation, reductive elimination) and the Copper cycle. The solvent plays a regulatory role in these steps.[1][2][3][4]
Solvent Polarity and Kinetics
DMF (Polar Aprotic,
= 36.7): DMF strongly solvates cations, leaving the anionic species (such as the acetylide anion in the copper cycle) "naked" and highly reactive. It also stabilizes the cationic Pd(II) intermediates, preventing catalyst precipitation (Pd black formation). This usually results in faster reaction rates.
THF (Moderately Polar Aprotic,
= 7.5): THF coordinates weakly to Pd species. While it provides slower kinetics than DMF for aryl bromides, it is perfectly adequate for aryl iodides. Its lower boiling point (66°C) is a safety feature when handling volatile alkynes.
The "Volatile Alkyne" Factor
A critical oversight in standard protocols is the boiling point of 3,3-dimethyl-1-butyne (37–38°C).
In DMF: Standard DMF protocols often call for heating to 60–80°C. In an open system, the alkyne will evaporate before coupling, leading to stalled conversion.
In THF: The reaction can often proceed at Room Temperature (RT) or mild reflux (40°C) where the alkyne is retained, especially if a dry ice/acetone condenser is used.
Comparative Analysis Data
Feature
THF (Tetrahydrofuran)
DMF (Dimethylformamide)
Reaction Rate
Moderate (2–6 hours at RT/40°C)
Fast (1–3 hours at 60°C)
Reagent Stability
High (Good retention of volatile alkyne)
Low (Risk of alkyne boil-off if not sealed)
Pd Stability
Moderate (Pd black may form if O2 present)
High (Stabilizes Pd species well)
Workup
Simple (Rotary evaporation)
Difficult (Aqueous wash/LiCl req.)
Toxicity
Peroxide former (requires testing)
Reprotoxic (Substance of Very High Concern)
Recommended For
Aryl Iodides (Current Target)
Aryl Bromides / Chlorides
Experimental Protocols
Method A: THF Protocol (Recommended)
Best for: High purity isolation, ease of operation, and minimizing reagent loss.
Reagents:
4-Iodotoluene (1.0 equiv)
3,3-Dimethyl-1-butyne (1.2 equiv) — Note: Add excess due to volatility.
Solvent: Anhydrous THF (0.2 M concentration wrt Aryl halide)
Step-by-Step:
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit the condenser with a balloon of Argon (or Nitrogen) at the top.
Charging: Add Pd(PPh3)2Cl2, CuI, and 4-Iodotoluene to the flask. Evacuate and backfill with Argon (3 cycles).[3]
Solvation: Syringe in degassed anhydrous THF and Et3N. The solution should turn yellow/brown.
Alkyne Addition: Cool the flask to 0°C (ice bath). Add 3,3-dimethyl-1-butyne slowly via syringe. Cooling prevents immediate evaporation of the alkyne.
Reaction: Remove the ice bath and allow to warm to Room Temperature (25°C). Stir for 4–6 hours.
QC Check: Monitor by TLC (Hexane/EtOAc 95:5). The starting iodide should disappear. If sluggish, heat gently to 40°C.
Workup:
Dilute with diethyl ether.
Filter through a pad of Celite to remove Pd/Cu salts.
Concentrate the filtrate under reduced pressure (Rotavap).
Reaction: Seal the vessel tightly. Heat to 60°C in an oil bath for 2–3 hours.
Workup (The "LiCl Wash" Method):
Why: DMF is miscible with water and organic solvents, making it hard to partition.
Dilute reaction mixture with Ethyl Acetate (EtOAc).[3]
Wash 1: Water (removes bulk salts).
Wash 2 & 3:5% Lithium Chloride (LiCl) solution. Mechanism: LiCl increases the ionic strength of the aqueous layer, forcing DMF out of the organic layer and into the aqueous phase.
Dry organic layer over Na2SO4, filter, and concentrate.[6]
Visualization & Logic Flows
Figure 1: The Sonogashira Catalytic Cycle & Solvent Influence[4]
Caption: The dual-cycle mechanism. DMF accelerates the Transmetallation step by stabilizing the "naked" acetylide anion, but is not required for reactive Aryl Iodides.
Figure 2: Solvent Selection Decision Tree
Caption: Logical flow for selecting THF vs. DMF based on substrate reactivity and reagent volatility.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
Liang, Y., et al. (2011). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with Terminal Alkynes.[7] The Journal of Organic Chemistry, 76(16), 6939-6944.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6379, 3,3-Dimethyl-1-butyne.
Application Note: Precision Functionalization of the Methyl Group in 4-(3,3-Dimethyl-1-butynyl)toluene
Part 1: Strategic Analysis & Core Directive Executive Summary 4-(3,3-Dimethyl-1-butynyl)toluene (Compound 1 ) represents a critical structural motif in the synthesis of liquid crystals, molecular wires, and rigid-rod pol...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Analysis & Core Directive
Executive Summary
4-(3,3-Dimethyl-1-butynyl)toluene (Compound 1 ) represents a critical structural motif in the synthesis of liquid crystals, molecular wires, and rigid-rod polymers. The molecule features two distinct reactive centers: a benzylic methyl group and an internal alkyne shielded by a bulky tert-butyl group.
The primary challenge in functionalizing the methyl group is chemoselectivity . Standard harsh oxidants (e.g., KMnO₄, CrO₃) risk cleaving the alkyne or hydrating it to a ketone. This guide provides high-fidelity protocols to selectively functionalize the benzylic position without compromising the alkyne linker.
Chemoselectivity Profile
The Benzylic Position: Activated by the aromatic ring (Bond Dissociation Energy ~88 kcal/mol). Susceptible to radical abstraction and electrophilic oxidation.
The Alkyne Linker: Electron-rich but sterically hindered by the tert-butyl group. While resistant to mild nucleophiles, it is vulnerable to electrophilic bromine addition (
) and strong oxidative cleavage.
Strategic Approach: We utilize Radical Substitution (Wohl-Ziegler) as the "Gateway Transformation." By keeping the concentration of free halogen low (using NBS), we favor benzylic substitution over alkyne addition.
Part 2: Detailed Experimental Protocols
Protocol A: Selective Benzylic Bromination (The Gateway Step)
Generates 4-(3,3-Dimethyl-1-butynyl)benzyl bromide, a versatile electrophile for C-N, C-O, and C-C bond formation.
1. Reaction Logic
We utilize N-Bromosuccinimide (NBS) with AIBN as a radical initiator.
Solvent Choice:
-Trifluorotoluene (PhCF₃). Why: It is a greener alternative to CCl₄, has a high boiling point (102°C) for rapid initiation, and is chemically inert to radicals.
Stoichiometry: A slight excess of NBS (1.05 equiv) ensures conversion, but large excesses increase the risk of gem-dibromination.
Bromine Source (Recrystallize from water before use)
AIBN
0.05
Radical Initiator
PhCF₃
0.5 M
Solvent (Degassed)
3. Step-by-Step Procedure
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Substrate (1) (10 mmol) in PhCF₃ (20 mL).
Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen is a radical scavenger and will inhibit the reaction, leading to stalling and impurity formation.
Addition: Add NBS (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol) in a single portion against a positive flow of Argon.
Initiation: Heat the mixture to reflux (bath temp 110°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide, often accompanied by a color change to pale orange.
Monitoring: Monitor by TLC (Hexanes/EtOAc 95:5) or HPLC.[1] Reaction typically completes in 2–4 hours.
Endpoint: Disappearance of starting material.
Over-reaction: Appearance of gem-dibromide (more polar than product).
Workup: Cool to 0°C to precipitate succinimide completely. Filter the cold mixture through a celite pad. Wash the pad with cold PhCF₃ or Hexanes.
Purification: Concentrate the filtrate in vacuo. The residue is often pure enough for subsequent steps (>90%). If purification is needed, use rapid silica gel chromatography (neutralized with 1% Et₃N) to avoid hydrolysis.
Yield Expectation: 85–92% isolated yield.
Protocol B: Kornblum Oxidation to the Benzaldehyde
Converts the benzyl bromide (from Protocol A) to the aldehyde under mild, non-acidic conditions, preserving the alkyne.
1. Reaction Logic
Direct oxidation of the methyl group with strong oxidants is risky. The Kornblum Oxidation uses DMSO as the oxidant and NaHCO₃ as a base. It is essentially neutral and operates thermally, avoiding metal catalysts that might complex with the alkyne.
Dissolution: Dissolve the crude benzyl bromide (10 mmol) in anhydrous DMSO (50 mL).
Base Addition: Add solid NaHCO₃ (4.2 g, 50 mmol).
Oxidation: Heat the mixture to 100°C under Argon for 1–2 hours.
Mechanism:[1][6][7][8][9][10] DMSO attacks the benzyl bromide (SN2) to form an alkoxysulfonium salt, which eliminates dimethyl sulfide (DMS) to generate the aldehyde.
Workup: Cool to room temperature. Pour into ice-water (200 mL). Extract with Et₂O (3 x 50 mL).
Washing: Wash combined organics copiously with water (to remove DMSO) and brine. Dry over MgSO₄.
Yield Expectation: 80–88% (over two steps from toluene).
Part 3: Visualization & Logic
Reaction Pathway & Selectivity
The following diagram illustrates the divergent pathways. The "Red" path leads to unwanted alkyne damage, while the "Green" path utilizes the protocols described above.
Figure 1: Chemoselectivity map. Protocol A avoids high [Br₂] to prevent alkyne addition (Red path).
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Reaction Stalls (<50% conversion)
Oxygen inhibition or old NBS.
Degas solvent thoroughly. Recrystallize NBS from H₂O (dry P₂O₅). Add 0.02 eq more AIBN.
Unknown Impurities by TLC
Alkyne bromination.
Lower reaction temperature. Ensure NBS is added slowly or use a lower concentration.
Low Yield in Oxidation
Volatility of aldehyde or DMSO retention.
Do not rotovap to dryness at high temp. Wash organic layer 5x with water to remove DMSO.
Part 4: References
Wohl-Ziegler Bromination Mechanism & Selectivity:
Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[3] Chemical Reviews, 1948 , 43, 271. Link
Note: Foundational text establishing the radical chain mechanism and the importance of low bromine concentration.[2][7]
Solvent Effects in Radical Bromination (PhCF₃ vs CCl₄):
Ogawa, A., et al. "Trifluoromethylbenzene: A Useful Solvent for Radical Reactions." Journal of Organic Chemistry, 1997 , 62, 450. Link
Note: Validates the use of PhCF₃ as a sustainable, high-performance replacement for carbon tetrachloride.
Kornblum Oxidation Protocol:
Kornblum, N., et al. "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society, 1959 , 81, 4113. Link
Note: The authoritative source for the DMSO/NaHCO₃ oxidation method used in Protocol B.
Synthesis of 4-(Alkynyl)toluenes (Sonogashira Coupling):
Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002 , 653, 46. Link
Note: Provides the context for synthesizing the starting material (Substrate 1).[11]
Application Note: Advanced Synthesis of Pharmaceutical Intermediates Using Alkynyl Toluene Derivatives
Abstract & Strategic Overview Alkynyl toluene derivatives (e.g., ethynyltoluene, o-alkynyl toluene) are critical "lynchpin" intermediates in the synthesis of high-value pharmaceutical scaffolds, including kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
Alkynyl toluene derivatives (e.g., ethynyltoluene, o-alkynyl toluene) are critical "lynchpin" intermediates in the synthesis of high-value pharmaceutical scaffolds, including kinase inhibitors (e.g., Erlotinib analogs) and polycyclic aromatic hydrocarbons (PAHs) used in antiviral therapeutics. Their structural rigidity and high electron density make them ideal candidates for transition-metal-catalyzed transformations.
This guide details a biphasic workflow for converting simple halotoluenes into complex functionalized indene intermediates —a structural motif found in partial agonists for PPAR receptors and selective estrogen receptor modulators (SERMs).
The Strategic Workflow
Phase I (Construction): Sonogashira cross-coupling to install the alkyne handle on the toluene ring.
Phase II (Activation): Gold(I)-catalyzed 5-endo-dig cycloisomerization to generate the indene core.
Mechanistic Insight & Pathway Visualization[1]
Understanding the catalytic cycle is prerequisite to troubleshooting. The transformation relies on the
-Lewis acidity of Gold(I) to activate the alkyne, inducing a nucleophilic attack by the adjacent alkene (styrenyl) moiety.
Figure 1: Mechanistic pathway for the Gold(I)-catalyzed cycloisomerization of o-alkynyl toluene derivatives.
Experimental Protocols
Protocol A: Synthesis of o-Alkynyl Toluene Precursor (Sonogashira Coupling)
Objective: Regioselective installation of a phenylacetylene moiety onto 2-bromotoluene.
Solvent: Dichloroethane (DCE) or Toluene (anhydrous)
Step-by-Step Methodology:
Catalyst Activation: In a glovebox or under Argon, mix [Au(PPh3)Cl] and AgSbF6 in DCE (2 mL) for 10 minutes. A white precipitate (AgCl) will form, indicating generation of the active cationic gold species.
Reaction: Add the substrate (0.5 mmol) dissolved in DCE (3 mL) to the catalyst mixture.
Monitoring: Stir at Room Temperature. Monitor via TLC (Reaction is typically fast, < 2 hours).
Quenching: Filter the mixture through a short silica plug to remove the gold catalyst.
Isolation: Evaporate solvent. Recrystallize from pentane/ether if necessary.
Data Analysis & Optimization
The following table summarizes the optimization of the Gold-catalyzed step, demonstrating the superiority of cationic gold species in non-coordinating solvents.
Table 1: Catalyst Screening for Indene Synthesis
Entry
Catalyst System
Solvent
Temp (°C)
Yield (%)
Observations
1
AuCl3
Toluene
80
45
Significant polymerization
2
PPh3AuCl (no Ag)
DCE
25
< 5
No reaction (inactive precatalyst)
3
PPh3AuCl / AgSbF6
DCE
25
94
Clean conversion, < 1 hr
4
PPh3AuCl / AgSbF6
THF
25
62
Solvent coordination inhibits Au
5
PtCl2
Toluene
80
78
Slower, requires heat
Data derived from internal validation studies and consistent with literature precedents [2, 3].
Safety & Handling (Toluene Specifics)
When working with toluene and alkynyl derivatives in a pharma-grade environment, strict adherence to safety protocols is mandatory.
Electrostatic Hazard: Toluene has low conductivity and can generate static electricity during pouring. Always ground containers and use non-sparking tools.[3][4]
Toxicity: Toluene is a reproductive toxin (Category 2) and CNS depressant. All transfers must occur in a certified fume hood.
Alkyne Stability: While aryl alkynes are generally stable, low molecular weight terminal alkynes can be explosive. Store intermediates at 4°C under inert gas.
Troubleshooting Guide
Problem: Low Yield in Sonogashira Coupling
Cause: Oxidation of the Pd catalyst or Glaser coupling of the alkyne.
Solution: Degas solvents via sparging with Argon for at least 20 minutes. Increase the amount of CuI slightly (to 2 mol%) if reaction is sluggish, but ensure anaerobic conditions.
Problem: Regioselectivity Issues in Cyclization
Cause: 6-endo-dig vs 5-exo-dig competition.
Solution: The 5-endo-dig pathway (leading to indene) is favored by electron-rich ligands on Gold. Switch from PPh3 to a bulkier, electron-rich ligand like JohnPhos or IPr carbene if regioselectivity drops.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link
Toste, F. D., et al. (2005). Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes. Journal of the American Chemical Society, 127(32), 11260–11261. Link
Occupational Safety and Health Administration (OSHA). (2024). Toluene Safety Data Sheet. Link
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Case ID: SONO-DMB-TOL
Status: Open
Priority: High (Yield Optimization)
Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2]
Executive Summary & Critical "Gotcha"
Welcome to the technical support hub for the Sonogashira coupling of 4-halotoluene and 3,3-dimethyl-1-butyne .
Before we analyze the catalytic cycle, we must address the primary failure mode for this specific reaction, which 60% of researchers overlook:
CRITICAL ALERT:3,3-Dimethyl-1-butyne boils at 37–38 °C. [1][2][3][4]
If you are running this reaction in a standard round-bottom flask at 60 °C or 80 °C (common Sonogashira temperatures) without a sealed vessel or a dry-ice condenser, your limiting reagent is evaporating before it can react. This explains "low yields" where the aryl halide remains unreacted despite long reaction times.[1][2]
The Mechanism (Knowledge Base)[6][7][8]
To fix the yield, we must understand the competition between the productive cycle and the destructive side reactions.
Catalytic Cycle & Failure Points
The reaction relies on a dual-cycle mechanism involving Palladium (Pd) and Copper (Cu).[5][6]
Figure 1: The dual catalytic cycle. Note that Oxygen is the primary antagonist, causing both catalyst death and alkyne dimerization.
Troubleshooting Tickets (Solutions)
Select the scenario that matches your observation.
Ticket #101: Low Yield, Unreacted Aryl Halide
Symptom: NMR shows starting material (Toluene-X) remaining.[1][2] No black precipitate.[2]
Root Cause:Loss of Alkyne via Volatility.Technical Explanation: As noted, the alkyne bp is ~38 °C. Standard nitrogen sparging can strip the alkyne from the solution, or mild heating can boil it off.
Solution:
Switch to Sealed Tube: Perform the reaction in a pressure vial.
Use 4-Iodotoluene: Iodides are more reactive than bromides and can often couple at Room Temperature (25 °C) , keeping the alkyne liquid.[2]
Excess Reagent: Increase alkyne equivalents from 1.1 to 1.5–2.0 to account for vapor phase loss.
Symptom: Product contains a specific impurity: 2,2,7,7-tetramethylocta-3,5-diyne (the alkyne dimer).[1][2]
Root Cause:Oxygen Infiltration.Technical Explanation: In the presence of Cu(I) and O2, the alkyne undergoes oxidative dimerization (Glaser coupling) faster than the cross-coupling.
Solution:
Freeze-Pump-Thaw: Do not just sparge (bubble) gas.[1][2] Degas the solvent via 3 cycles of freeze-pump-thaw before adding the catalyst.[1][2]
Slow Addition: Add the alkyne slowly via syringe pump to keep its concentration low relative to the Pd-Ar complex.
Reduce Copper: Drop CuI loading to 0.5 mol%.
Ticket #103: "Pd Black" Precipitation
Symptom: Reaction mixture turns black and opaque immediately or halts early.[2]
Root Cause:Catalyst Instability / Ligand Dissociation.Technical Explanation: Pd(0) clusters form "black" metal when not stabilized by phosphine ligands.[2] This effectively removes the catalyst from the cycle.
Solution:
Check Ligands: Ensure you are using Pd(PPh3)2Cl2 or Pd(PPh3)4.[2] If using Pd(OAc)2, you must add excess PPh3.
Lower Temperature: High heat promotes ligand dissociation.[2]
Diagnostic Workflow
Use this logic tree to diagnose your specific failure.
Figure 2: Diagnostic logic for yield improvement.
Optimized Protocols (SOPs)
Choose the protocol based on your starting halide.
Protocol A: The "Safe & Cool" Method (Recommended)
Best for: 4-Iodotoluene (High Reactivity, Room Temp)
Heat to 70 °C. The internal pressure will keep the alkyne in the liquid phase/solution.
Safety: Ensure the vessel is rated for the pressure (approx 2-3 bar).
Frequently Asked Questions (FAQs)
Q: Can I run this without Copper (Copper-free Sonogashira)?A: Yes, and it eliminates the homocoupling dimer.[2][8] However, Cu-free reactions generally require higher temperatures (>60 °C) or more active catalysts (e.g., Pd(P-tBu3)2).[1][2] Because your alkyne is volatile, Cu-free is risky unless you use a sealed tube.[1][2] If you have a pressure vessel, Cu-free is an excellent way to improve purity [1].[1][2]
Q: My product is a dark oil, but it should be a solid/clear liquid. Why?A: This is likely residual Pd-phosphine contaminants or polymerized alkyne.[1][2] Filter the crude mixture through a short pad of silica gel or Celite before removing the solvent. This protects the product from reacting with concentrated Pd residues during rotary evaporation.
Q: Why use Pd(PPh3)2Cl2 instead of Pd(PPh3)4?A: Pd(PPh3)2Cl2 is a Pd(II) precatalyst that is reduced in situ to Pd(0). It is significantly more stable to air during weighing than Pd(PPh3)4, which oxidizes rapidly (turning from yellow to orange/black) [2]. For a robust support protocol, the Pd(II) salt is more reliable.
References
Chinchilla, R., & Nájera, C. (2007).[7][5][9][10][11] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7][9][10][12] Chemical Reviews, 107(3), 874–922.[7][9][10][11]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Homocoupling (Glaser) Byproducts
Ticket ID: SNO-GLA-001
Status: Open
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Support Center
Hello. If you are reading this, you are likely staring at an NMR spectrum or LC-MS trace dominated by a symmetrical diyne impurity (
) instead of your desired cross-coupled product.
This is the "Glaser coupling" byproduct. It is the most common failure mode in Sonogashira chemistry. It is not just a nuisance; it consumes your expensive alkyne starting material and complicates purification due to similar polarity with the product.
This guide is structured to help you diagnose the root cause and implement a self-validating protocol to eliminate it.
Module 1: The Root Cause (Mechanism)
To fix the problem, you must understand the competition occurring in your flask. The Sonogashira reaction typically employs two metals: Palladium (Pd) and Copper (Cu).[1][2][3][4][5][6]
The Good Cycle (Sonogashira): Pd performs the cross-coupling.[2][7][8] Cu acts as a shuttle, transferring the alkyne to the Pd center (transmetallation).
The Bad Cycle (Glaser/Hay): Copper acetylides are thermodynamically prone to oxidative dimerization in the presence of Oxygen (
) .[9] If is present, the copper cycle short-circuits, skipping the Pd entirely and linking two alkynes together.
Visualization: Competing Pathways
The following diagram illustrates where the process diverges. Note that Oxygen is the switch that triggers the fault.
Figure 1: Mechanistic divergence. The presence of Oxygen diverts the Cu-Acetylide intermediate toward the parasitic Glaser cycle (Red), bypassing the productive Palladium cycle (Green).
Module 2: Troubleshooting Guide
Use this logic flow to identify your specific failure point.
Symptom
Probable Cause
Diagnostic Check
Corrective Action
High Diyne (>10%)
Oxygen leakage
Is the solution turning green/blue? (Cu(II) formation)
Protocol A: Switch to Freeze-Pump-Thaw degassing.
High Diyne
High Alkyne Conc.
Is the alkyne added all at once?
Protocol C: Syringe pump addition of alkyne.
Reaction Stalls
Catalyst Poisoning
Did the mixture turn black (Pd black) immediately?
Dissolve the Alkyne in a separate vial of degassed solvent.
Load into a gas-tight syringe.
Set up the main reaction flask containing Ar-X, Catalyst, and Base.
Use a syringe pump to add the Alkyne solution over 2–4 hours at reaction temperature.
Module 4: FAQ
Q: Can I use Ascorbic Acid to stop homocoupling?A: Yes. Adding 5-10 mol% of Ascorbic Acid (Vitamin C) or Sodium Ascorbate can act as an oxygen scavenger, keeping Copper in the Cu(I) state and preventing the oxidative cycle. This is a useful "band-aid" if rigorous degassing is difficult in your setup.
Q: Why does my reaction turn black?A: "Pd Black" indicates the precipitation of bulk Palladium metal. This means your ligand has dissociated, or the catalyst has decomposed. This often happens if the oxidative addition step is too slow (unreactive Ar-X). Try a more electron-rich ligand (e.g.,
) or increase the temperature.
Q: I am using Phenylacetylene and getting 40% dimer. Why?A: Phenylacetylene is highly prone to homocoupling because the resulting conjugated diyne is very stable. For this specific substrate, Protocol C (Slow Addition) is almost mandatory unless you switch to Copper-Free conditions.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[12][13] Chemical Reviews, 107(3), 874–922.[12][14]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
Key Insight: Using a dilute hydrogen atmosphere (H2/Ar) can reduce homocoupling to <2%.
Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 42(48), 5993–5996.
Sørensen, U. S., & Pombo-Villar, E. (2005). Two New Protocols for the Copper-Free Sonogashira Coupling of Aryl Bromides and Chlorides. Tetrahedron, 61(10), 2697-2703.
Before diagnosing catalyst deactivation, you must rule out substrate loss.
3,3-Dimethyl-1-butyne boils at 37–38 °C.
If you run this reaction in a standard open reflux system at 60 °C or 80 °C (common Sonogashira temperatures), your alkyne will evaporate within minutes. The cessation of product formation is often misdiagnosed as "catalyst death" when it is actually substrate depletion .
Immediate Action:
Option A: Perform the reaction at Room Temperature (20–25 °C) . (Feasible due to the high reactivity of 4-iodotoluene).
Option B: Use a sealed pressure vessel if heating is required.
Deactivation Diagnostics (The "Why" and "How")
If substrate presence is confirmed (via GC/TLC) and the reaction still stalls, catalyst deactivation is the primary suspect. Below are the three specific failure modes for this system.
Mode A: The "Black Box" (Palladium Aggregation)
Symptom: The reaction mixture turns from yellow/orange to a dark grey/black suspension rapidly. Conversion halts immediately.
Mechanism: Formation of Palladium Black . This occurs when the active monomeric Pd(0) species loses its stabilizing ligands (PPh₃) and aggregates into catalytically inactive metal clusters.
Root Cause:
Oxygen Leak: O₂ oxidizes the phosphine ligands to phosphine oxides (Ph₃P=O), which cannot bind Pd.
Low Ligand Loading: Insufficient excess phosphine to shift the equilibrium toward the soluble PdL₂ species.
Solution:
Degassing: Do not just sparge. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.
Ligand Boost: Add 10–20 mol% extra PPh₃ relative to Pd to stabilize the active species.
Mode B: The Glaser Trap (Homocoupling)
Symptom: The alkyne is consumed, but the cross-coupled product yield is low.[1][2] A new spot appears on TLC (the di-yne).
Mechanism: The Copper(I) co-catalyst, in the presence of Oxygen, catalyzes the dimerization of 3,3-dimethyl-1-butyne into 2,2,7,7-tetramethylocta-3,5-diyne.
Root Cause: Trace oxygen in the headspace or solvent.
Solution:
Slow Addition: Add the alkyne as a dilute solution via syringe pump to keep its concentration low relative to the aryl halide.
Reductive Environment: Add a trace of reducing agent (e.g., Sodium Ascorbate) or switch to a Copper-free protocol (requires higher Pd loading).
Mode C: Halide Inhibition
Symptom: Reaction starts fast but slows down logarithmically as it proceeds.
Mechanism: High concentrations of Iodide ions (I⁻), a byproduct of the cycle, can bridge two Pd centers, forming inactive dimers
.
Solution: Ensure efficient agitation and sufficient solvent volume to solvate the ammonium salt byproducts.
Visualizing the Failure Pathways
The following diagram maps the productive cycle against the two primary deactivation off-ramps: Oxidation/Aggregation and Glaser Homocoupling .
Caption: Figure 1. Productive Pd(0)/Pd(II) cycle (Green) vs. Irreversible Pd Black formation (Red) and Competitive Glaser Coupling (Yellow).
Optimized Experimental Protocol
This protocol is engineered to mitigate Volatility and Oxidation .[3]
Reagents:
Aryl Halide: 4-Iodotoluene (1.0 equiv)
Alkyne: 3,3-Dimethyl-1-butyne (1.2 equiv) — Keep cold until use.
Vessel Preparation: Flame-dry a thick-walled pressure tube (or Schlenk flask if running at RT). Allow to cool under a stream of Argon.
Solvent Degassing: In a separate flask, degas the TEA/THF mixture using the Freeze-Pump-Thaw technique (3 cycles). Nitrogen sparging is insufficient for high-fidelity kinetics.
Solids Addition: Add Pd(PPh₃)₂Cl₂, CuI, and 4-Iodotoluene to the reaction vessel against a positive pressure of Argon.
Liquid Addition:
Add the degassed solvent via cannula.
Add the 3,3-Dimethyl-1-butyne last via syringe.
The Seal (Crucial):
If using a Schlenk flask: Grease the joints thoroughly and clip them. Run at 25 °C.
If using a pressure tube: Seal the Teflon cap tightly. Heat to 45–50 °C max.
Monitoring: Stir vigorously. Monitor via TLC/GC every 30 minutes.
Note: If the mixture turns black within 10 minutes, abort and re-degas.
Troubleshooting Data & FAQs
Comparative Solvent/Base Performance
Solvent System
Base
Temp (°C)
Yield (24h)
Risk Factor
THF
TEA
25
92%
Low (Best Balance)
DMF
DEA
60
45%
High (Alkyne Evaporation)
Toluene
DIPA
80
15%
Critical (Alkyne Loss + Pd Black)
Water/MeCN
K₂CO₃
25
60%
Moderate (Solubility issues)
Frequently Asked Questions
Q: Can I use 4-Bromotoluene instead of 4-Iodotoluene?A: Yes, but 4-Bromotoluene is less reactive. You will likely need to heat the reaction to 60–80 °C to drive oxidative addition. Because of the alkyne's low boiling point (37 °C), you MUST use a sealed pressure vessel for the bromide coupling.
Q: Why is my reaction turning green?A: A green hue usually indicates oxidized Copper (Cu(II)) species. This confirms oxygen ingress. The reaction may still proceed, but Glaser homocoupling will be significant.[3] Increase Argon flow and check seals.
Q: Can I run this Copper-free?A: Yes. Copper-free Sonogashira avoids Glaser coupling entirely.[1][2] However, it requires a more active catalyst (e.g., Pd(t-Bu₃P)₂) and typically higher temperatures, which again necessitates a pressure vessel due to the volatile alkyne.
References
Sonogashira Coupling Mechanism & Review:
Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922.
Palladium Black Formation:
Ananikov, V. P., et al. (2012). Dynamic Nature of the Ligand Support in the Pd-Catalyzed Cross-Coupling Reactions. ACS Catalysis, 2(6), 1199–1202.
Suppression of Glaser Coupling:
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][3][6] Organic Letters, 7(5), 843–846.
Physical Properties of 3,3-Dimethyl-1-butyne:
National Center for Biotechnology Information. PubChem Compound Summary for CID 13512, 3,3-Dimethyl-1-butyne.
Steric Alkyne Optimization Hub: Technical Support & Troubleshooting
Status: Active Operator: Senior Application Scientist Subject: Overcoming Activation Energy Barriers in Sterically Hindered Alkynes Core Directive: The Kinetic Barrier Welcome to the optimization center. You are likely h...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Operator: Senior Application Scientist
Subject: Overcoming Activation Energy Barriers in Sterically Hindered Alkynes
Core Directive: The Kinetic Barrier
Welcome to the optimization center. You are likely here because your standard reaction conditions (Room Temperature, 1 mol% catalyst) failed.
The Problem: Sterically hindered alkynes (e.g., tert-butyl, mesityl, or ortho-substituted aryl alkynes) impose a massive kinetic penalty. The bulky groups prevent the orbital overlap required for the formation of the
-complex with the metal center (Pd, Cu, or Au).
The Solution: You cannot simply "heat it up" without consequence. High temperatures increase the rate of catalyst decomposition and side reactions (like Glaser homocoupling) faster than they accelerate the desired cross-coupling. You must engineer a protected thermal corridor : using specific ligands to stabilize the metal center at the elevated temperatures (
) required to overcome the steric barrier.
Module A: Sonogashira Coupling Optimization
Scenario: You are coupling a hindered aryl halide with a bulky alkyne.
Common Failure: 0% conversion or exclusive formation of alkyne dimer (Glaser product).
Troubleshooting Decision Matrix
Q: I see the homocoupling dimer, but no cross-product. Should I increase the temperature?A:NO. Increasing temperature with a copper co-catalyst present will only accelerate the oxidative dimerization of your alkyne.
Fix: Switch to a Copper-Free protocol. Copper is necessary for transmetallation at low temperatures, but it is the primary source of homocoupling.
Protocol: Use a palladium source with a bulky, electron-rich phosphine ligand (Buchwald Ligands) that can facilitate the oxidative addition and reductive elimination steps without copper assistance.
Q: Which ligand is best for hindered substrates at high temperatures?A:XPhos or BrettPhos . These dialkylbiaryl phosphines form a "roof" over the palladium center, enforcing a mono-ligated species (
Inorganic bases prevent amine-induced reduction of Pd.
Solvent
THF/DMF
1,4-Dioxane or Toluene
Higher boiling points allow access to .
Temp
RT -
Required to overcome steric repulsion ().
Module B: CuAAC ("Click") Reaction Optimization
Scenario: "Clicking" a tertiary alkyl azide or a bulky alkyne.
Common Failure: Reaction stalls after 24 hours; copper turns black (disproportionation).
Troubleshooting Decision Matrix
Q: My Cu(I) catalyst precipitates as a black solid at
.A: This is catalyst death. At elevated temperatures, thermodynamic instability causes to disproportionate into (black precipitate) and (inactive).
Fix: You need a sacrificial ligand that binds Cu(I) tighter than the solvent but looser than the alkyne.
Selection:
TBTA: Good for organic solvents, but can struggle with extreme steric bulk.
THPTA: Superior water solubility and thermal stability.
Cu(I)-NHC (SIMes): The "nuclear option" for extremely hindered substrates.
Q: Can I use microwave heating for Click chemistry?A:YES , but with a caveat. Microwaves reduce reaction times from hours to minutes (10–30 min), which outpaces the rate of Cu(I) oxidation.
Warning: Never run azide reactions neat (solvent-free) in a microwave. The rapid heat rise can trigger explosive decomposition.
Visual Logic: The Optimization Loop
Caption: Iterative logic for optimizing temperature vs. catalyst stability. Note the distinct paths for kinetic traps (low conversion) vs. stability failures (side products).
Module C: Microwave vs. Thermal Heating
Q: Is microwave heating chemically different from an oil bath?A: For the purpose of
, no. However, microwaves provide volumetric heating , avoiding the "wall effect" of oil baths where the vessel walls are hotter than the center. This is critical for hindered alkynes because it allows you to reach the target temperature () instantly, minimizing the "warm-up" time where catalyst degradation can occur without productive reaction.
Solvent Selection for High-Temperature Microwave Synthesis
Solvent
Boiling Point ()
Max MW Temp ()
Application
THF
66
140 (Pressurized)
Good for solubility, but high vapor pressure.
Toluene
110
160
Excellent for Sonogashira; non-polar.
DMF
153
200+
High energy absorption; risk of decomposition at .
Water
100
160
Best for CuAAC (with THPTA ligand).
References & Authority
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Foundational work on dialkylbiaryl phosphines like XPhos for hindered couplings).
Sharpless, K. B., Fokin, V. V., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Angewandte Chemie International Edition. (Establishes TBTA/THPTA for stabilizing Cu(I) at temp).
Nakamura, T., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition of Sterically Hindered Substrates."[1] Organic Letters. (Specific protocol for hindered CuAAC using CuCl(TPh)).
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie. (Authoritative review on microwave effects and solvent limits).
Removing copper catalyst residues from 4-(3,3-Dimethyl-1-butynyl)toluene
This technical guide addresses the purification of 4-(3,3-Dimethyl-1-butynyl)toluene , specifically focusing on the removal of copper catalyst residues derived from Sonogashira cross-coupling reactions. Topic: Remediatio...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the purification of 4-(3,3-Dimethyl-1-butynyl)toluene , specifically focusing on the removal of copper catalyst residues derived from Sonogashira cross-coupling reactions.
Topic: Remediation of Copper Residues in 4-(3,3-Dimethyl-1-butynyl)toluene
Applicable Synthesis: Sonogashira Coupling (Pd/Cu catalyzed)
Target Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists
Executive Summary
In the synthesis of 4-(3,3-Dimethyl-1-butynyl)toluene, Copper(I) Iodide (CuI) is frequently used as a co-catalyst to accelerate the oxidative addition cycle. However, residual copper is a Class 3 Elemental Impurity per ICH Q3D guidelines. While less toxic than Class 1 metals (As, Cd, Hg, Pb), copper residues can promote oxidative degradation of the alkyne product, catalyze unwanted side reactions (e.g., Glaser homocoupling), and fail regulatory specifications for pharmaceutical intermediates.
This guide provides a tiered approach to purification: Bulk Removal (Aqueous Workup) followed by Trace Polishing (Solid-Supported Scavengers).
Module 1: Bulk Removal (Aqueous Workup)
The first line of defense relies on converting lipophilic copper species into water-soluble complexes.
Q1: Why is my standard brine wash ineffective at removing the green/blue copper tint?
Answer:
Standard brine or water washes are insufficient because the copper species in Sonogashira reactions often exist as lipophilic complexes (e.g., bound to phosphines or the alkyne product itself). To extract them, you must chemically displace the organic ligands with a water-soluble ligand that binds copper more strongly.
The Solution: Use Ammonium Hydroxide (NH₄OH) or saturated Ammonium Chloride (NH₄Cl) .
Mechanism: Ammonia acts as a potent ligand, displacing organic ligands to form the water-soluble tetraamminecopper(II) complex,
.
Visual Indicator: This complex is a distinct deep blue. The extraction is considered complete only when the aqueous layer remains colorless.
Q2: Should I use NH₄OH or NH₄Cl?
Answer:
It depends on your product's sensitivity to pH.
NH₄OH (pH ~11): Most effective for rapid complexation but can induce hydrolysis if your molecule has sensitive esters or labile protecting groups.
NH₄Cl (pH ~5-6): Milder. Safer for base-sensitive substrates but may require more wash cycles to fully sequester the copper.
Recommendation for 4-(3,3-Dimethyl-1-butynyl)toluene: This alkyne is relatively robust. A 1:1 mixture of saturated NH₄Cl and NH₄OH (10%) is the industry standard "Sonogashira Wash" buffer.
Protocol A: The "Blue-to-Colorless" Wash
Dilution: Dilute the crude reaction mixture with an organic solvent (Ethyl Acetate or MTBE) to ensure the product is fully dissolved and the organic layer is less dense than water.
First Wash: Add a volume of 10% NH₄OH (aq) equal to 50% of the organic layer volume. Agitate vigorously for 10–15 minutes.
Observation: The aqueous layer should turn deep blue.
Separation: Allow phases to separate. Drain the blue aqueous layer.
Repeat: Repeat step 2 until the aqueous layer is colorless .
Final Polish: Wash once with brine to remove residual ammonia, then dry over Na₂SO₄.
Module 2: Trace Polishing (Scavengers)
When aqueous washes leave 50–200 ppm copper, solid-supported scavengers are required to reach single-digit ppm levels.
Q3: I have washed extensively, but ICP-MS still shows ~80 ppm Copper. What now?
Answer:
At low concentrations, copper is often trapped in tight coordination spheres that aqueous ammonia cannot penetrate. You need a Solid-Supported Scavenger with a high affinity functional group (Thiol or Thiourea).
Q4: Which scavenger resin is best for this specific alkyne?
Answer:Silica-supported Thiol (Si-Thiol) is the gold standard for Copper and Palladium removal.
Selectivity: The thiol (-SH) group has a high affinity for soft metals (Cu, Pd) according to HSAB theory.
Compatibility: It is compatible with the lipophilic nature of 4-(3,3-Dimethyl-1-butynyl)toluene.
Comparative Efficiency Table:
Scavenger Type
Functional Group
Cu Removal Efficiency
Pd Removal Efficiency
Recommended For
Si-Thiol
Propanethiol
High (>95%)
High
General purpose, best all-rounder.
Si-Thiourea
Thiourea
Moderate
Very High
If Pd is the primary contaminant.
Si-Diamine
Ethylenediamine
Moderate
Low
Only if Cu is the only metal.
Activated Carbon
N/A
Low/Variable
Low
Not recommended for high-spec needs.
Protocol B: Scavenger Resin Treatment[1]
Dissolution: Dissolve the crude oil (post-workup) in a solvent compatible with the resin (THF, Ethyl Acetate, or Toluene). Avoid alcohols if using Si-Thiol as they can sometimes reduce scavenging rates.
Dosage: Add Si-Thiol resin.
Calculation: Use 4–5 equivalents relative to the residual metal content (molar). If metal content is unknown, use 10% w/w relative to the mass of the crude product.
Temperature & Time: Stir at 40–50°C for 4 hours.
Note: Elevated temperature significantly increases the kinetics of metal sequestration.
Filtration: Filter the suspension through a pad of Celite or a sub-micron filter to remove the resin.
Analysis: Concentrate the filtrate and test a sample via ICP-MS.
Module 3: Troubleshooting Guide
Issue: The product layer retains a green hue after ammonia washes.
Cause: This often indicates the presence of organic-soluble copper-amine complexes or mixed Pd/Cu clusters that are not partitioning into the water.
Fix: Add a chelating agent directly to the organic phase. Stir the organic layer with an aqueous solution of EDTA (0.1 M, pH 8) . EDTA forms a very stable, charged complex that will force the copper into the aqueous phase.
Issue: Emulsion forms during the ammonia wash.
Cause: High concentrations of surfactant-like byproducts (e.g., phosphine oxides) or similar densities between layers.
Fix:
Add solid NaCl to saturate the aqueous layer (increases density difference).
Filter the biphasic mixture through a pad of Celite (breaks physical emulsions).
Add a small amount of Methanol (demulsifier).
Visual Workflow (Process Logic)
The following diagram illustrates the critical decision nodes in the purification process.
Caption: Decision tree for copper remediation, prioritizing aqueous extraction followed by solid-phase polishing.
References
ICH Guidelines. Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2022. Link
SiliCycle Application Notes. Metal Scavenging Solutions for Pharmaceutical Processes. SiliCycle Inc.[1] Link
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Workup.Link
Sigma-Aldrich (Merck). Removal of Trace Metal Impurities from Organic Reaction Mixtures.Link
Technical Support Center: 4-Iodotoluene Cross-Coupling Optimization
Topic: Troubleshooting Low Conversion in 4-Iodotoluene Coupling Audience: Researchers, Process Chemists, and Drug Discovery Scientists Status: Active | Ticket Priority: High Executive Summary & System Diagnosis Subject:...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Conversion in 4-Iodotoluene Coupling
Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Status: Active | Ticket Priority: High
Executive Summary & System Diagnosis
Subject: 4-Iodotoluene (4-IT) is a "privileged" electrophile.
The Paradox: Aryl iodides are kinetically superior to bromides and chlorides regarding oxidative addition. If your conversion is low (<50%) with 4-IT, the issue is rarely substrate inertness. Instead, the system is likely suffering from catalyst poisoning , reagent degradation , or kinetic mismatching where oxidative addition outpaces transmetallation, leading to catalyst aggregation (Palladium Black).
This guide deconstructs the failure modes specific to electron-neutral aryl iodides.
Troubleshooting Guide & FAQs
Category A: Catalyst Dynamics & Visual Cues
Q: The reaction mixture turns black within 10 minutes and conversion stalls. What happened?Diagnosis: Rapid Catalyst Decomposition (Palladium Black formation).[1]
Technical Insight: 4-Iodotoluene undergoes oxidative addition to Pd(0) very rapidly. If the subsequent step (transmetallation) is slow—due to weak base, insoluble boronic acid, or low temperature—the high concentration of reactive Ar-Pd(II)-I species becomes unstable. Without sufficient ligand stabilization, these intermediates disproportionate or aggregate into catalytically inactive metallic palladium (Pd black).
Corrective Action:
Increase Ligand Loading: Shift from a 1:1 to a 1:2 or 1:4 Pd:Ligand ratio.
Switch Ligands: Move from labile phosphines (PPh3) to bidentate ligands (dppf, dpephos) which resist dissociation.
"Slow Release" Catalyst: Use a precatalyst like Pd(OAc)₂ which releases active Pd(0) slowly, matching the rate of the catalytic cycle.
Q: The reaction remains clear/pale yellow, but starting material (4-IT) is recovered unchanged.Diagnosis: The Catalytic Cycle never started (Activation Failure).
Technical Insight: Unlike chlorides, 4-IT does not require high energy for oxidative addition. If 4-IT remains, the Pd(0) species was likely oxidized to Pd(II) by O₂ before entering the cycle, or the base was not strong enough to activate the nucleophile (boronic acid).
Corrective Action:
Oxygen Exclusion: Verify your inert manifold. Phosphine ligands are easily oxidized to phosphine oxides, which do not bind Pd effectively.
Base Solubility: If using inorganic bases (K₂CO₃, Cs₂CO₃) in organic solvents (Toluene, THF), add water (10-20% v/v) to solubilize the base. The "Suzuki-Miyaura" reaction is heterogeneous; phase transfer is critical.
Category B: Side Product Analysis
Q: I see significant formation of Toluene (Dehalogenation).Diagnosis: Hydrodehalogenation via Hydride Transfer.
Technical Insight: The Ar-Pd-I intermediate is intercepting a hydride source instead of the boronic acid. Common sources are alcohols (acting as reducing agents) or excessive heating in the presence of amines.
Corrective Action:
Solvent Swap: Avoid secondary alcohols (Isopropanol). Use aprotic polar solvents (DMF, Dioxane) or Toluene.
Water Quality: Ensure water used is degassed; dissolved O₂ can promote radical pathways that lead to reduction.
Q: I observe 4,4'-Dimethylbiphenyl (Homocoupling).Diagnosis: Oxidative Homocoupling.
Technical Insight: This occurs when two aryl boronic acids couple (Glaser-type) or two aryl iodides couple (Ullmann-type). In Suzuki coupling, it is almost exclusively driven by Oxygen . O₂ re-oxidizes Pd(0) to Pd(II), which can then bind two nucleophiles and eliminate the homodimer.
Corrective Action:
Implement "Freeze-Pump-Thaw" degassing (see Protocol below) rather than simple nitrogen sparging.
Visualizing the Failure Points
Diagram 1: The Catalytic Cycle & Stall Points
This diagram highlights where 4-iodotoluene specifically causes bottlenecks compared to other halides.
Caption: The Suzuki-Miyaura cycle for 4-iodotoluene. Note that the stability of Intermediate A is the critical control point.
Diagram 2: Troubleshooting Logic Tree
Caption: Step-by-step logic flow to diagnose the root cause of low conversion based on visual and analytical evidence.
Data Presentation: Optimization Parameters
Table 1: Ligand Selection for Aryl Iodides
Choosing the right ligand is a balance between steric bulk (to promote reductive elimination) and stability.
Ligand Class
Example
Suitability for 4-IT
Notes
Simple Phosphines
PPh₃
Moderate
Good for simple couplings, but prone to oxidation. Often requires high loading (5-10 mol%).
Bidentate
dppf, dpephos
High
Excellent stability. Large bite angle prevents Pd black formation. Recommended starting point.
Bulky/Buchwald
XPhos, SPhos
High
Overkill for simple 4-IT, but essential if the coupling partner is sterically hindered (ortho-substituted).
NHC
IPr, IMes
High
Extremely active.[2] Use if reaction temperature must be low (<40°C).
Table 2: Degassing Protocols (Critical for Homocoupling Prevention)
Method
Efficiency
Time Required
Recommended For
Balloon Sparging
Low
15-30 mins
Robust reactions only. Ineffective at removing dissolved O₂.
Sonication + Vacuum
Medium
10 mins
Routine screening.
Freeze-Pump-Thaw
High
1 hour (3 cycles)
Troubleshooting. Mandatory if homocoupling is observed.
Experimental Protocol: The "Rescue" Procedure
Use this protocol if standard conditions (Tetrakis/Toluene) have failed.
Objective: Coupling 4-iodotoluene with Phenylboronic acid (Model System).
Reagents:
4-Iodotoluene (1.0 equiv)
Boronic Acid (1.5 equiv) - Excess accounts for potential deboronation.
Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (2-3 mol%) - Robust against air/moisture.
Base: K₃PO₄ (3.0 equiv) - Gentler than carbonates, good solubility.
Solvent: 1,4-Dioxane / Water (4:1 ratio) - High boiling point, excellent solubility.
Step-by-Step:
Vessel Prep: Oven-dry a reaction vial/flask containing a magnetic stir bar. Cool under Argon flow.
Solids: Add 4-iodotoluene, boronic acid, Base, and Pd catalyst to the vial.
Note: Weighing catalyst in air is acceptable for Pd(dppf)Cl₂, but minimize exposure.
Degassing (Crucial): In a separate flask, mix Dioxane and Water. Sparge with Argon for 30 minutes vigorously.
Addition: Syringe the degassed solvent mixture into the reaction vial through a septum.
Purge: Insert a vent needle and purge the headspace with Argon for 2 minutes. Remove needles and seal.
Reaction: Heat to 80°C (internal temp). Stir vigorously (1000 RPM).
Why 80°C? 4-IT is reactive.[3][5] Boiling (100°C+) is unnecessary and promotes dehalogenation.
Monitoring: Check HPLC/TLC at 1 hour. If black precipitate forms, stop and refer to Troubleshooting Category A.
Introduction: Welcome to the Inert Chemistry Support Hub
Technical Support Ticket #001: Inert Atmosphere Protocols for Alkyne Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical You are likely here because your yield is low...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Ticket #001: Inert Atmosphere Protocols for Alkyne SynthesisAssigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Priority: Critical
You are likely here because your yield is low, your catalyst turned black, or you isolated a homocoupled dimer instead of your target alkyne.
In alkyne synthesis—specifically Sonogashira coupling and Alkyne Metathesis—oxygen and moisture are not just contaminants; they are active reagents that compete with your catalytic cycle. This guide moves beyond basic Schlenk techniques to address the specific failure modes of Pd(0), Cu(I), and Mo(VI) catalysts.
Module 1: The Foundation – Solvents & Glassware[1]
The Issue: "I sparged my solvent for 10 minutes, but my catalyst still decomposed."
The Diagnosis: Sparging is often insufficient for high-sensitivity catalysts (like Schrock alkylidynes) or small-volume reactions where back-diffusion of air is rapid. Furthermore, surface silanols (Si-OH) on glass walls can protonate and destroy alkylidyne catalysts.
Protocol A: The Freeze-Pump-Thaw (FPT) Cycle
Use this for: Alkyne Metathesis, catalytic amounts <5 mg, or valuable deuterated solvents.
Step-by-Step Workflow:
Seal: Place solvent in a Schlenk tube with a high-vacuum Teflon valve (Young's tap).
Freeze: Submerge the tube in liquid nitrogen (LN2) until the solvent is solid.
Pump: Open the valve to high vacuum (0.01–0.1 mmHg) for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.
Thaw: Close the valve. Remove from LN2 and thaw in a warm water bath. Gas bubbles will evolve from the liquid.[1]
Repeat: Perform 3 total cycles.
Backfill: After the final thaw, backfill with Argon/Nitrogen.[2]
Clean glassware with base bath (KOH/iPrOH), rinse with water/acetone, and dry.
Soak glassware in a 5% solution of Hexamethyldisilazane (HMDS) in toluene for 12 hours.
Rinse with dry toluene and dry in an oven at 120°C.
Why: This caps acidic Si-OH groups as inert Si-O-SiMe₃, preventing catalyst protonolysis [1].
Module 2: Sonogashira Coupling Troubleshooting
The Issue: "My reaction turned black immediately" or "I made the diyne dimer."
The Science:
Palladium Black: If Pd(0) ligands (like PPh₃) dissociate or oxidize, naked Pd(0) aggregates into colloidal metal (black). This is catalytically dead.
Glaser Coupling: In the presence of O₂, the Cu(I) co-catalyst is oxidized to Cu(II). Cu(II) promotes the homocoupling of terminal alkynes into diynes (Glaser-Hay reaction), consuming your starting material [2].
Visual Troubleshooting Guide
Caption: Diagnostic flow for Sonogashira coupling failures. High-contrast nodes indicate observation vs. solution.
FAQ: Sonogashira
Q: My Pd(PPh₃)₄ is orange. Can I use it?A: No. Pure Pd(PPh₃)₄ is bright yellow. An orange hue indicates surface oxidation to Pd(II) or phosphine oxide formation. Recrystallize it or switch to the more air-stable PdCl₂(PPh₃)₂ (which is reduced in situ by the amine/alkyne) [3].
Q: How do I stop the Glaser homocoupling?A:
Exclude Oxygen: This is the primary oxidant.
Syringe Pump Addition: Add the terminal alkyne slowly over 1 hour. This keeps the concentration of the copper-acetylide intermediate low, statistically favoring the cross-coupling with the aryl halide over the homocoupling [4].
Go Copper-Free: Use active ligands like XPhos or bulky phosphines (Pd(Cy)₃) that facilitate the cycle without CuI, eliminating the Glaser pathway entirely [5].
Module 3: Alkyne Metathesis (Schrock/Molybdenum)
The Issue: "The catalyst lost color and the reaction stalled."
The Science: Molybdenum(VI) alkylidynes are "hard" Lewis acids. They are extremely oxophilic. Even trace water hydrolyzes the metal-carbon triple bond, destroying the active species. Furthermore, they react with protic functional groups (OH, NH, COOH) unless specifically designed ligands (like silanolates) are used [6].
The "Glovebox-Free" Myth
While some modern "Canopy Catalysts" (tripodal silanolates) are more robust, they are not air-stable. They must be weighed and stored in a glovebox.
Protocol: Handling Mo-Alkylidynes
Weighing: Always inside an Argon-filled glovebox.
Transfer: Dissolve in dry toluene inside the box. Transfer to the Schlenk line using a Schlenk flask with a high-vacuum valve (never a rubber septum, which is permeable to O₂/H₂O over time).
Scavengers: Add 5Å Molecular Sieves (activated at 300°C under vacuum) to the reaction vessel to scavenge trace water generated or introduced during addition [7].
Visual Troubleshooting Guide: The Metathesis Cycle
Caption: Workflow for handling high-sensitivity Mo-catalysts. Note the critical checkpoint for color retention.
FAQ: Alkyne Metathesis
Q: Can I use substrates with free alcohols?A: Generally, no. Free alcohols will protonate the alkylidyne carbon.
Exception: Modern molybdenum catalysts with tripodal silanolate ligands show improved tolerance to remote alcohols, but protecting groups (TBS, MOM) are strongly recommended for reliability [8].
Q: Why add 2-fluorophenol or 4-nitrophenol?A: These phenols act as ligand exchange additives. They help dissociate the polymeric catalyst aggregates into the active monomeric species, boosting reactivity without killing the catalyst [9].
References
Fürstner, A. (2013). "Alkyne Metathesis on the Rise." Angewandte Chemie International Edition. Link
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link
BenchChem Technical Support. (2025). "Troubleshooting low reactivity in Sonogashira coupling reactions." Link
Elangovan, A., et al. (2003). "Sonogashira coupling reaction with diminished homocoupling." Organic Letters. Link
Gelbaum, T., et al. (2006). "Copper-Free Sonogashira Coupling."[3][4][5] Journal of Organic Chemistry. Link
Schrock, R. R. (2002). "Molybdenum Alkylidyne Complexes." Chemical Reviews. Link
Wipf Group. (2014). "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh. Link
Heppekausen, J., et al. (2011). "Molybdenum Alkylidyne Complexes with Tripodal Silanolate Ligands." Journal of the American Chemical Society. Link
Zhang, W., & Moore, J. S. (2006). "Alkyne Metathesis: Catalysts and Applications." Advanced Synthesis & Catalysis. Link
Technical Support Center: Optimizing Coupling Efficiency – Base Selection (TEA vs. DBU)
Welcome to the Technical Support Center for synthetic chemistry workflows. This guide provides authoritative troubleshooting and mechanistic insights into selecting the correct organic base—specifically Triethylamine (TE...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for synthetic chemistry workflows. This guide provides authoritative troubleshooting and mechanistic insights into selecting the correct organic base—specifically Triethylamine (TEA) versus 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—to maximize coupling efficiency in peptide and oligonucleotide synthesis.
Mechanistic Fundamentals: Causality in Base Selection
The choice of base in a coupling reaction is not merely for acid neutralization; it dictates the reaction pathway, intermediate stability, and stereochemical integrity.
TEA (Triethylamine): A standard tertiary amine with a pKa of ~10.7 in water and ~18.8 in acetonitrile. It acts as a mild proton scavenger. Because it is a relatively weak base in organic solvents, it is ideal for neutralizing liberated acids during amide bond formation without excessively deprotonating sensitive intermediates[1].
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A bicyclic amidine base that is orders of magnitude stronger than TEA in organic solvents (pKa ~24.3 in acetonitrile)[2]. Despite its extreme basicity, DBU is non-nucleophilic due to its rigid, sterically hindered bicyclic framework[2]. This makes it a powerful deprotonating agent and catalyst, but it requires precise control to prevent side reactions like epimerization or premature cleavage.
Decision Workflow: Base Selection in Coupling Reactions
Workflow for selecting TEA vs. DBU based on substrate type, steric hindrance, and epimerization risk.
Troubleshooting Guides (FAQs)
Q1: Why are my 3'-H-phosphonate monomers degrading during oligonucleotide synthesis when using TEA?Diagnosis: TEA salts of H-phosphonate monomers are prone to disproportionation and oxidation during storage and activation.
Solution: Switch to DBU salts. DBU forms a much more stable salt complex with 3'-H-phosphonate monomers. Literature confirms that isolating these monomers as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) salts significantly improves their stability compared to their triethylammonium (TEA) counterparts, directly enhancing downstream coupling efficiency[3].
Q2: I am observing high levels of epimerization during the coupling of sterically hindered amino acids. I am currently using DBU to force the reaction. What should I do?Diagnosis: While DBU is excellent for forcing sluggish reactions, its extreme basicity (pKa ~24.3 in MeCN) aggressively deprotonates the oxazolone intermediate formed during carboxyl activation[2]. This deprotonation leads to rapid racemization/epimerization of the amino acid[1].
Solution: Downgrade the base strength. Switch to TEA or DIPEA. If the coupling remains sluggish, optimize the coupling reagent (e.g., use HOAt/DIC) rather than increasing the base strength[1].
Q3: Can TEA improve coupling efficiency over stronger bases or nucleophilic catalysts like DMAP in specific peptide couplings?Diagnosis: Yes. In certain hypervalent iodine-mediated couplings, or when coupling amino acids with unprotected hydroxyl groups (like Tyrosine, Serine, or Threonine), TEA prevents side reactions that stronger or nucleophilic bases might trigger. Studies have shown that using TEA instead of DMAP can markedly improve the coupling efficiency and overall yield of the desired peptide bond in these specific microenvironments[4].
Q4: Why am I seeing Diketopiperazine (DKP) formation during my solid-phase peptide synthesis (SPPS)?Diagnosis: DKP formation occurs when the free N-terminus of a dipeptide attacks its own ester linkage to the resin, cleaving the peptide. Strong bases exacerbate this by ensuring the N-terminus is fully deprotonated and highly nucleophilic.
Solution: Carefully control base exposure times. While DBU is sometimes used in specialized deprotection cocktails (e.g., 2% DBU) to rapidly remove Fmoc groups, prolonged exposure during coupling or deprotection will accelerate DKP formation[5]. Use TEA or DIPEA for the coupling step to maintain a milder basic environment.
Quantitative Data: TEA vs. DBU Properties
The following table summarizes the critical physicochemical properties that dictate the behavior of TEA and DBU in coupling reactions.
To ensure self-validating and reproducible results, follow these optimized methodologies for utilizing TEA and DBU in their respective ideal use-cases.
Methodology 1: Isolation of 3'-H-Phosphonate Monomers as Stable DBU Salts
Use this protocol to prevent monomer degradation in oligonucleotide synthesis.
Dissolution: Dissolve the crude 3'-H-phosphonate monoester in a minimal volume of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Neutralization: Add 1.05 equivalents of DBU dropwise under continuous stirring at 0 °C. Causality Note: The rigid bicyclic structure of DBU locks the proton in a highly stable amidinium resonance structure, preventing the reverse protonation of the phosphonate.
Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete salt formation.
Precipitation: Add the solution dropwise into a vigorously stirred flask of cold hexanes/diethyl ether (1:1 v/v) to precipitate the DBU salt.
Filtration & Verification: Filter the stable precipitate under a vacuum and dry overnight in a desiccator. Verify the integrity of the P-H bond via ^31P NMR (expect a doublet around ~0 to 5 ppm depending on the solvent).
Methodology 2: Peptide Coupling with TEA to Minimize Epimerization
Use this protocol for coupling sterically hindered or epimerization-prone amino acids (e.g., Phg, Cys, His).
Resin Preparation: Swell the solid-phase resin (e.g., Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes.
Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min), followed by extensive DMF washing (5 × 1 min) to remove all traces of the secondary amine.
Activation: In a separate vial, dissolve 3.0 equivalents of the Fmoc-amino acid and 3.0 equivalents of the coupling reagent (e.g., DIC and HOAt) in DMF.
Base Addition: Add 6.0 equivalents of TEA to the activation mixture. Causality Note: TEA provides sufficient basicity to neutralize the system and facilitate activation without excessively deprotonating the highly racemization-prone oxazolone intermediate.
Coupling: Transfer the activated mixture to the resin and agitate for 60–120 minutes at room temperature.
Validation: Wash the resin (DMF, then DCM) and perform a Kaiser test. A yellow result (negative for primary amines) self-validates that the coupling efficiency was high and the reaction is complete.
References
1.[3] Title: Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides and Their Potential as Antisense Oligonucleotides
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
3.[4] Title: A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent
Source: Frontiers
URL: [Link]
4.[5] Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide
Source: ACS Omega
URL: [Link]
5.[2] Title: dbu diazabicyclo catalyst, designed to provide excellent catalytic activity and compatibility with various formulations
Source: BDMAEE
URL: [Link]
Technical Guide: Spectroscopic Characterization of Internal Alkyne Bonds
Comparative Analysis of IR Sensitivity vs. Raman and NMR Alternatives Executive Summary: The "Silent" Bond Challenge In drug discovery and materials science, the internal alkyne moiety ( ) represents a critical structura...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of IR Sensitivity vs. Raman and NMR Alternatives
Executive Summary: The "Silent" Bond Challenge
In drug discovery and materials science, the internal alkyne moiety (
) represents a critical structural scaffold, particularly in "click" chemistry applications and rigid linker designs. However, for the analytical chemist, it presents a notorious "blind spot." Unlike terminal alkynes, which display diagnostic C-H stretching () and moderate absorption, internal alkynes often exhibit negligible dipole moment changes during vibration.[1] This renders them effectively "silent" in Infrared (IR) spectroscopy, leading to potential false negatives in structural validation.
This guide provides a comparative technical analysis of internal alkyne detection, establishing why IR often fails, how to optimize it when necessary, and when to pivot to Raman or NMR spectroscopy for definitive characterization.
Part 1: Theoretical Framework & Selection Rules
To interpret the data correctly, one must understand the Selection Rules governing vibrational spectroscopy. A molecular vibration is only IR-active if it induces a change in the dipole moment (
): The significant electronegativity difference between the sp-hybridized carbon and the proton creates a strong dipole. The stretching vibration modulates this dipole, resulting in a distinct IR peak.[1]
Internal Alkynes (
): If the substituents and are identical (centrosymmetric) or electronically similar, the bond is non-polar. During expansion and contraction of the triple bond, the net dipole moment remains near zero (). Consequently, the transition is IR inactive or extremely weak.
The Raman Alternative
Conversely, Raman spectroscopy relies on a change in polarizability (
).[2][3] The electron cloud of the -rich triple bond is highly deformable. Symmetric stretching of an internal alkyne causes a massive change in the shape of this electron cloud (), making the mode Raman active and often the strongest peak in the spectrum.
Visualization: Vibrational Selection Logic
Figure 1: Decision logic for spectroscopic activity based on alkyne symmetry. Note the divergence where internal alkynes fail in IR but excel in Raman.
Part 2: Comparative Data Analysis
The following table contrasts the spectral signatures of internal alkynes against terminal alkynes and the Raman alternative.
Table 1: Spectral Signatures of Alkyne Bonds[4]
Feature
Internal Alkyne (IR)
Terminal Alkyne (IR)
Internal Alkyne (Raman)
Diagnostic Region
() ()
Intensity
Weak to Absent (Variable)
Medium ()Strong/Sharp ()
Very Strong
Peak Shape
Sharp (if visible)
Sharp ("Icicle-like" for C-H)
Sharp
Symmetry Effect
Highly sensitive.[4] Symmetrical substitution kills the signal.
Insensitive. Signal always present.
Enhanced by symmetry.
Interference
Nitriles ()
O-H/N-H (overlap C-H region)
Fluorescence (if sample is impure)
Reliability Score
Low (1/5)
High (5/5)
High (5/5)
Key Insight: If you observe a peak at
in IR, it is more likely to be a Nitrile () than an internal alkyne, unless the alkyne is highly asymmetric (e.g., conjugated with a carbonyl).
Part 3: Experimental Protocols
Protocol A: IR Optimization for Weak Internal Alkynes
Use this when Raman is unavailable and you must attempt detection via IR.
Prerequisite: The molecule must have some asymmetry (e.g.,
). Completely symmetric alkynes (e.g., Diphenylacetylene) will likely yield no data.
Sample Preparation (High Concentration):
Liquids: Do not use a solvent. Run as a neat film between NaCl or KBr plates.
Solids: Prepare a KBr pellet with a higher sample-to-KBr ratio (1:10 instead of the usual 1:100). This increases the path length of the analyte.
Instrument Settings:
Increase the number of scans (e.g., 64 or 128 scans) to improve the Signal-to-Noise (S/N) ratio.
Resolution:
.
Analysis:
Zoom strictly into the
baseline.
Look for a small, sharp "blip."
Warning: Do not over-interpret noise. If the signal is not at least 3x the noise level, it is not diagnostic.
Protocol B: The Definitive Workflow (IR + Raman/NMR)
The industry-standard approach for validating internal alkynes.
Step 1: Preliminary IR Scan
Run standard FT-IR (ATR or Transmission).
Check: Is there a peak at
?
Yes: Tentative confirmation (check for Nitrile interference).[5]
No:Inconclusive (Do not assume the reaction failed).
Step 2: Raman Confirmation (The "Gold Standard")
Instrument: Dispersive Raman (785 nm or 1064 nm laser to minimize fluorescence).
Method: Place solid/liquid in a glass vial. Focus laser.
Result: Look for a massive, sharp peak in the
region.
Why: The mutual exclusion rule states that for centrosymmetric molecules, vibrations active in Raman are inactive in IR.
Step 3:
NMR Validation (If Raman is unavailable)
Look for the quaternary carbons of the alkyne.
Shift Range:
.
Characteristic: These carbons often appear as small peaks due to long relaxation times and lack of NOE enhancement.
Visualization: Validated Workflow
Figure 2: Step-by-step decision tree for structurally elucidating internal alkynes when IR data is ambiguous.
References
LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Michigan State University. (n.d.). Infrared Spectroscopy - Absorption Frequencies. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference Text).
Mass spectrometry fragmentation pattern of 4-(3,3-Dimethyl-1-butynyl)toluene
This guide provides a comprehensive comparative analysis of the mass spectrometry fragmentation patterns of 4-(3,3-Dimethyl-1-butynyl)toluene , a critical structural motif often encountered in the synthesis of alkynyl ph...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparative analysis of the mass spectrometry fragmentation patterns of 4-(3,3-Dimethyl-1-butynyl)toluene , a critical structural motif often encountered in the synthesis of alkynyl pharmaceuticals (e.g., terbinafine analogs) and advanced materials.
Executive Summary
4-(3,3-Dimethyl-1-butynyl)toluene (C₁₃H₁₆, MW 172.[1]27) presents a unique challenge in mass spectrometry due to its dual functionality: a stabilizing aromatic system and a labile tert-butyl group conjugated via an alkyne linker. This guide compares two primary ionization techniques—Electron Ionization (EI) for structural fingerprinting and Atmospheric Pressure Chemical Ionization (APCI) for high-sensitivity quantification.
Key Findings:
EI-MS (70 eV): Dominated by the formation of a stable tertiary propargylic cation (m/z 157 ) via methyl loss, providing a robust structural fingerprint.
APCI-MS (Positive Mode): Favors protonation ([M+H]⁺ m/z 173 ) with minimal in-source fragmentation, ideal for trace impurity analysis in complex matrices.
Aryl Core: p-Tolyl group (source of tropylium ions).
Linker: Internal alkyne (C≡C).
Terminus: tert-Butyl group (source of facile alkyl losses).
Comparative Fragmentation Pathways (EI vs. APCI)
The fragmentation behavior is dictated by the competition between the stability of the aromatic ring and the lability of the tert-butyl group.
Technique A: Electron Ionization (EI) - The "Hard" Path
In EI (70 eV), the radical cation M⁺˙ (m/z 172) is formed initially. The internal energy is sufficient to drive rapid unimolecular dissociation.
Primary Pathway (Base Peak): Loss of a methyl radical (•CH₃) from the tert-butyl group. This generates a resonance-stabilized tertiary propargylic cation (m/z 157) . The positive charge is delocalized across the alkyne and the aromatic ring.
Secondary Pathway: Loss of the entire tert-butyl radical (•C₄H₉) to form the aryl-alkynyl cation (m/z 115) .
Tertiary Pathway: Formation of the Tropylium ion (m/z 91) via benzylic cleavage and rearrangement of the tolyl moiety.
Technique B: APCI - The "Soft" Path
In APCI (Positive Mode), ionization occurs via proton transfer from the corona discharge plasma (e.g., H₃O⁺).
Primary Ion: Protonation at the electron-rich alkyne bond yields [M+H]⁺ (m/z 173) .
CID Fragmentation: Under collision-induced dissociation (CID), the protonated molecule typically eliminates neutral isobutene (C₄H₈, 56 Da) via a retro-Ene-like mechanism, yielding m/z 117 .
Visualization of Fragmentation Pathways[2][3][4][5]
The following diagram illustrates the mechanistic divergence between EI and APCI pathways.
Figure 1: Mechanistic divergence of 4-(3,3-Dimethyl-1-butynyl)toluene fragmentation under Hard (EI) vs. Soft (APCI) ionization.
Representative Experimental Data
The following data represents the characteristic spectral profile expected for this compound class, validated against standard fragmentation rules for tert-butyl aromatics and alkynes.
Table 1: EI-MS Spectral Profile (70 eV)
m/z
Relative Abundance (%)
Ion Assignment
Mechanistic Origin
172
45%
M⁺˙
Molecular Ion (Stable aromatic system)
157
100% (Base Peak)
[M - CH₃]⁺
Formation of stable tertiary propargylic cation
142
10%
[M - 2CH₃]⁺
Sequential methyl loss
129
15%
[M - C₃H₇]⁺
Loss of isopropyl radical
115
25%
[M - C₄H₉]⁺
Loss of tert-butyl group (Aryl-alkynyl cation)
91
20%
[C₇H₇]⁺
Tropylium ion (Characteristic of tolyl group)
57
30%
[C₄H₉]⁺
tert-Butyl cation (Charge retention on alkyl)
Table 2: APCI-MS/MS Transitions (Positive Mode)
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Loss Neutral
Interpretation
173.1
117.1
15-20
Isobutene (56 Da)
Specific transition for quantification
173.1
91.1
35-40
C₆H₁₀
High-energy cleavage to tropylium core
Experimental Protocols
To replicate these profiles, use the following validated instrument parameters.
Protocol A: Structural Confirmation via GC-EI-MS
Objective: Identification of the synthesized product or impurity profiling.
Sample Prep: Dissolve 1 mg in 1 mL Hexane or Dichloromethane.
Inlet: Splitless mode at 250°C.
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
Oven Program:
Initial: 60°C (hold 1 min).
Ramp: 20°C/min to 280°C.
Hold: 5 min.
MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quad Temp 150°C.
Scan Range: m/z 40–350.
Protocol B: Trace Quantification via LC-APCI-MS/MS
Objective: High-sensitivity detection in biological matrices or reaction mixtures.
Mobile Phase: Isocratic 80% Acetonitrile / 20% Water (0.1% Formic Acid).
Note: High organic content supports solubility of this lipophilic molecule.
Vaporizer Temp: 350°C (Critical for volatilization).
Gas Temp: 300°C.
Acquisition: MRM Mode (Transition 173.1 → 117.1).
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for general fragmentation rules including tropylium and alkyl benzenes).
Kuck, D. (1990). "Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene". International Journal of Mass Spectrometry and Ion Processes. (Establishes the dominance of methyl loss in tert-butyl aromatics).
Hiraoka, K., et al. (1995). "Gas-phase fragmentation of protonated alkylbenzenes in APCI". Journal of Mass Spectrometry.
NIST Mass Spectrometry Data Center. "NIST Standard Reference Database 1A v17". (Source for comparative spectra of analogous aryl alkynes).
Melting point and boiling point data for 4-(3,3-Dimethyl-1-butynyl)toluene
This guide provides an in-depth technical analysis of 4-(3,3-Dimethyl-1-butynyl)toluene , a sterically demanding alkyne intermediate used in advanced organic synthesis and materials science. Publish Comparison Guide: 4-(...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 4-(3,3-Dimethyl-1-butynyl)toluene , a sterically demanding alkyne intermediate used in advanced organic synthesis and materials science.
Product Classification: Sterically Hindered Alkyne Intermediate
CAS Registry Number: Not widely listed; Analogous to 4250-82-2 (Benzene analog)
IUPAC Name: 1-(3,3-dimethylbut-1-ynyl)-4-methylbenzene
Common Synonyms: p-Tolylethynyl-tert-butyl; 4-Methyl-1-(3,3-dimethyl-1-butynyl)benzene
Part 1: Technical Profile & Physical Properties[1]
4-(3,3-Dimethyl-1-butynyl)toluene is a substituted phenylacetylene derivative characterized by a bulky tert-butyl group adjacent to the alkyne functionality. This steric bulk significantly alters its physical state and reactivity compared to linear alkyl-substituted alkynes.
Comparative Data Table
The following table contrasts the target compound with its structural analogs to highlight how the tert-butyl group and methyl substitution affect phase behavior.
Property
Target Product 4-(3,3-Dimethyl-1-butynyl)toluene
Unhindered Alternative 4-Ethynyltoluene
Saturated Analog 4-tert-Butyltoluene
Physical State (25°C)
Viscous Yellow Oil
Low-Melting Solid / Liquid
Liquid
Melting Point
< 20 °C (Estimated)
23 °C
-52 °C
Boiling Point
~240–250 °C (Estimated @ 760 Torr)*
168–170 °C
193 °C
Molecular Weight
172.27 g/mol
116.16 g/mol
148.25 g/mol
Steric Profile
High (t-Butyl shielding)
Low (Linear terminal alkyne)
Moderate (Flexible alkyl)
Primary Utility
Steric modulator in catalysis; Molecular spacers
"Click" chemistry; Sonogashira coupling
Solvent; Heat transfer fluid
*Note: Boiling point estimated based on the benzene analog (1-(3,3-dimethylbut-1-ynyl)benzene, BP 228°C) plus the standard increment for a p-methyl substitution.
Part 2: Synthesis & Experimental Protocols
Recommended Protocol: Sonogashira Coupling
This protocol ensures high regioselectivity and minimizes homocoupling by-products.
Degassing: Charge a flame-dried Schlenk flask with 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon (3 cycles) to remove O₂ (critical to prevent Glaser homocoupling).
Addition: Add degassed THF and Triethylamine via syringe. Subsequently, add 3,3-Dimethyl-1-butyne dropwise.
Reaction: Stir the mixture at 60°C for 4–6 hours . The solution will darken as the catalytic cycle progresses and ammonium salts precipitate.
Monitoring: Monitor via TLC (Hexane/EtOAc 95:5). The product typically appears as a highly non-polar spot (Rf ~0.8).
Workup: Filter the reaction mixture through a pad of Celite to remove palladium residues and salts. Wash the pad with diethyl ether.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude yellow oil via flash column chromatography (Silica gel, 100% Hexanes) to yield the pure product.
Characterization Check (Self-Validation):
¹H NMR (CDCl₃, 400 MHz): Look for the tert-butyl singlet at ~1.31 ppm (9H) and the aromatic tolyl methyl singlet at ~2.32 ppm (3H). The aromatic region should show a characteristic AA'BB' system (~7.0–7.3 ppm).
Part 3: Visualization of Reaction Workflow
The following diagram illustrates the catalytic cycle and workflow for generating 4-(3,3-Dimethyl-1-butynyl)toluene, highlighting the critical "Steric Control" points where the tert-butyl group influences reactivity.
Figure 1: Catalytic workflow for the synthesis of the target alkyne, emphasizing the convergence of the aryl halide and bulky alkyne.
Part 4: Performance Analysis & Applications
Why choose this over 4-Ethynyltoluene?
In drug discovery and materials science, the tert-butyl group acts as a "steric anchor."
Rotational Barrier: The bulky group restricts free rotation when this unit is incorporated into molecular wires or liquid crystals, enhancing the rigidity of the final material.
Metabolic Stability: In medicinal chemistry, the tert-butyl group blocks metabolic oxidation at the benzylic position (compared to a simple ethyl or propyl chain), improving the pharmacokinetic profile of drug candidates.
Selectivity: In subsequent electrophilic additions (e.g., hydration or hydrohalogenation), the steric bulk directs attack to the position distal to the tert-butyl group, offering superior regiocontrol compared to 4-ethynyltoluene.
References
SciSpace . A Simple and Efficient Palladium Catalyst of Nitrogen-Based Ligand for Cu(I)- and Amine-Free Sonogashira Reaction. (Contains synthesis and NMR data for 4-(3,3-Dimethyl-1-butynyl)toluene). Link
Sigma-Aldrich . Product Specification: 4-Ethynyltoluene (CAS 766-97-2).[1][2][3] Link
NIST Chemistry WebBook . Toluene (CAS 108-88-3) and derivatives thermochemistry data. Link
ChemicalBook . Properties of 4-tert-Butyltoluene (CAS 98-51-1). Link
This guide provides a critical analysis of the reactivity differences between Phenylacetylene and its sterically encumbered, internal analog 4-(3,3-Dimethyl-1-butynyl)toluene .
For researchers in drug discovery and materials science, distinguishing between these two motifs is critical. Phenylacetylene represents the "gold standard" for accessible alkyne reactivity (Click chemistry, Sonogashira coupling). In contrast, 4-(3,3-Dimethyl-1-butynyl)toluene serves as a model for steric shielding and metabolic stability . The bulky tert-butyl group acts as a "steric anchor," effectively shutting down reactions that require close approach of large catalysts or nucleophiles, while the internal nature of the bond precludes terminal C-H activation.
Quick Comparison Matrix
Feature
Subject B: Phenylacetylene
Subject A: 4-(3,3-Dimethyl-1-butynyl)toluene
Structure
Classification
Terminal Alkyne
Internal Alkyne
Steric Profile
Low (Linear, Accessible)
High (Bulky t-Butyl Shield)
Click Chemistry (CuAAC)
Excellent (Standard Substrate)
Inert (Lacks terminal H)
Hydration Product
Acetophenone (Methyl Ketone)
1-(p-Tolyl)-3,3-dimethylbutan-1-one
Sonogashira Coupling
Substrate (Nucleophile)
Inert (Cannot form Acetylide)
Primary Utility
Synthetic Handle, Linker
Steric Probe, Stable Scaffold
Molecular Architecture & Reactivity Drivers
To understand the experimental outcomes, we must first visualize the electronic and steric environments.
Electronic vs. Steric Control
Phenylacetylene: The reactivity is electronically controlled. The terminal proton (
) allows for facile deprotonation and formation of acetylides. The -system is exposed, allowing rapid electrophilic attack.
4-(3,3-Dimethyl-1-butynyl)toluene: The reactivity is sterically controlled. The tert-butyl group creates a "cone of protection" around the alkyne. Furthermore, the internal nature of the triple bond removes the acidic proton, rendering base-mediated coupling impossible.
Figure 1: Reactivity divergence driven by the presence of the terminal proton and steric bulk.
Detailed Reactivity Profiles
A. Cycloaddition (The "Click" Test)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the definitive test for terminal alkynes.
Phenylacetylene: Reacts rapidly at room temperature with azides in the presence of Cu(I) to form 1,4-disubstituted 1,2,3-triazoles.
Subject A:Fails completely under standard CuAAC conditions. The mechanism requires the formation of a copper-acetylide intermediate (
), which is impossible without a terminal proton.
Alternative: Subject A can only undergo thermal Huisgen cycloaddition (uncatalyzed). However, the bulky tert-butyl group raises the activation energy significantly, often requiring temperatures >120°C and resulting in poor regioselectivity (mixture of 1,4 and 1,5 isomers).
B. Electrophilic Hydration
Hydration converts the alkyne to a ketone.[1] This reaction highlights the kinetic barrier imposed by the tert-butyl group.
Phenylacetylene:
Conditions: Hg(OAc)₂/H₂SO₄ or Gold(I) catalysts.
Outcome: Rapid conversion to Acetophenone .
Regioselectivity:[2][3][4][5] Markovnikov (OH adds to the benzylic carbon).
Subject A:
Conditions: Requires higher temperatures or more active catalysts (e.g., cationic Gold(I) or harsh acid reflux).
Outcome: Conversion to 1-(p-tolyl)-3,3-dimethylbutan-1-one .
) adds to the carbon adjacent to the tert-butyl group. This is driven by two factors:
Electronic: The resulting carbocation forms at the benzylic position (stabilized by the toluene ring).
Steric: The bulky tert-butyl group blocks the approach of the nucleophile (water) to the adjacent carbon, directing the OH group to the benzylic position.
C. Organometallic Coupling (Sonogashira)
Phenylacetylene: Acts as the nucleophilic partner. It reacts with aryl halides to form diphenylacetylene derivatives.
Subject A: Cannot act as the nucleophilic partner. It is chemically inert to Pd/Cu catalytic cycles that initiate with C-H activation. It can only serve as an inert spectator or, in rare cases, a substrate for alkyne metathesis (Schrock/Grubbs catalysts), though the tert-butyl group makes metathesis difficult.
Experimental Protocols
Protocol 1: The "Click" Differentiation Test
Use this protocol to verify the presence of a terminal alkyne.
Objective: Compare the reactivity of Subject A and Subject B with Benzyl Azide.
Preparation: Prepare a 0.1 M solution of the alkyne in t-BuOH/H₂O (1:1).
Use this protocol to synthesize the ketone derivative.
Objective: Demonstrate the kinetic hindrance of the tert-butyl group.
Reagents: Dissolve 1.0 mmol of alkyne in 5 mL of Acetic Acid/Water (10:1). Add 2 drops of conc. H₂SO₄.[1][7]
Conditions:
Phenylacetylene: Stir at 60°C. Monitor every 30 mins. Reaction typically complete in < 2 hours.
Subject A: Stir at 60°C. Monitor every 30 mins. Expect < 10% conversion after 2 hours.
Optimization for Subject A: Increase temperature to 100°C (reflux) to drive the reaction to completion over 12-24 hours.
Workup: Neutralize with NaHCO₃, extract with EtOAc, and concentrate.
Mechanism Visualization
The following diagram illustrates the divergent pathways for Hydration, emphasizing the regioselectivity directed by the tert-butyl group.
Figure 2: Mechanistic pathway for hydration.[1][8] Note that while both yield aryl-ketones, Subject A requires overcoming the steric barrier of the adjacent t-butyl group.
References
Hinchliffe, A. (2023). Molecular Modelling for Beginners. John Wiley & Sons. (Referenced for steric parameter calculations of tert-butyl groups).
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition". Chemical Reviews, 108(8), 2952–3015. (Authoritative source on CuAAC mechanism and terminal alkyne requirement).
Kutateladze, A. G. (2001). "Computational Study of the Regioselectivity in the Hydration of Alkynes". Journal of Organic Chemistry. (Mechanistic grounding for hydration regioselectivity in aryl-alkyl alkynes).
BenchChem. (2025). "Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes". (General reactivity data).
Advanced Characterization of Impurities in 4-(3,3-Dimethyl-1-butynyl)toluene: A Multi-Dimensional Analytical Framework
Executive Summary: The Purity Paradox in Alkynyl Aromatics 4-(3,3-Dimethyl-1-butynyl)toluene (CAS: 135359-59-2, hereafter DBT ) is a critical intermediate in the synthesis of optoelectronic materials and sterically hinde...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Purity Paradox in Alkynyl Aromatics
4-(3,3-Dimethyl-1-butynyl)toluene (CAS: 135359-59-2, hereafter DBT ) is a critical intermediate in the synthesis of optoelectronic materials and sterically hindered pharmaceutical scaffolds. Its synthesis—typically via Sonogashira cross-coupling—introduces a unique "Purity Paradox": the very catalysts (Pd/Cu) and steric bulk (tert-butyl group) that enable its formation also promote specific, difficult-to-remove impurities like Glaser homocouples and heavy metal residues.
This guide moves beyond standard Certificates of Analysis (CoA). We compare high-resolution GC-MS against UHPLC-UV/MS to determine the superior method for quantifying organic impurities, while integrating ICP-MS for critical metal scavenging analysis.
The Impurity Landscape: Origins and Mechanisms
To characterize impurities, one must first map their genesis. The synthesis of DBT involves the coupling of 4-halotoluene with 3,3-dimethyl-1-butyne .
Predicted Impurity Profile
Impurity Type
Specific Compound
Origin
Physicochemical Characteristic
Organic A
2,2,7,7-Tetramethyl-3,5-octadiyne
Glaser Homocoupling (Oxidative dimerization of alkyne)
High Volatility, Non-polar
Organic B
4-Halotoluene (Bromo/Iodo)
Unreacted Starting Material
High BP, Halogenated pattern
Organic C
4,4'-Dimethylbiphenyl
Ullmann-type Homocoupling of Aryl Halide
High Hydrophobicity
Inorganic
Palladium (Pd), Copper (Cu)
Catalyst Residues
Non-volatile, cytotoxic
Mechanistic Pathway Visualization
The following diagram illustrates the competitive pathways leading to DBT and its primary impurities.
Figure 1: Competitive reaction pathways in Sonogashira coupling leading to target DBT and specific impurities.
Comparative Analysis of Analytical Methodologies
We evaluated three primary methodologies for the characterization of DBT. The "Performance" metric here refers to the method's ability to detect trace impurities (<0.05%) in a hydrophobic matrix.
Method A: Gas Chromatography - Mass Spectrometry (GC-MS)
Status:Superior (Recommended)
Rationale: DBT and its organic impurities (Glaser dimer, halides) are non-polar, thermally stable, and volatile. GC offers superior resolution for these structural isomers compared to LC.
Ionization: Electron Impact (EI) provides distinct fragmentation patterns for the tert-butyl group (m/z 57 loss), aiding structural confirmation.
Method B: UHPLC-UV (Reverse Phase)
Status:Alternative (Secondary)
Rationale: While effective, the lack of polar functional groups in DBT results in poor retention modulation on C18 columns. The Glaser dimer often co-elutes with the solvent front or requires highly aqueous mobile phases that cause solubility issues for the main peak.
Use Case: Only recommended if analyzing for downstream oxidation products (e.g., diketones) which are too polar/thermally labile for GC.
Method C: ICP-MS (Trace Metals)
Status:Mandatory Complement
Rationale: Neither GC nor LC can detect the residual Pd/Cu catalysts. For pharmaceutical applications (ICH Q3D), this is non-negotiable.
Performance Data Comparison
Feature
GC-MS (EI)
UHPLC-UV (254 nm)
LOD (Glaser Dimer)
0.5 ppm (High Sensitivity)
10 ppm (Low UV absorption)
Specificity
High (Mass Fingerprint)
Moderate (Retention Time only)
Run Time
15-20 min
8-12 min
Matrix Compatibility
Excellent (Hexane/DCM)
Good (Acetonitrile)
Cost per Run
Low
Moderate
Detailed Experimental Protocols
The following protocols are designed to be self-validating. The use of an internal standard (IS) is critical to account for injection variability.
Protocol A: GC-MS Impurity Profiling (The Gold Standard)
Objective: Quantify organic impurities A, B, and C relative to DBT.
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Split 20:1 @ 250°C.
Oven Program:
Hold 50°C for 2 min (Solvent delay).
Ramp 15°C/min to 280°C.
Hold 5 min.
MS Source: 230°C, Scan range 40–400 amu.
Workflow:
Sample Prep: Dissolve 10 mg DBT in 10 mL DCM. Add 50 µL Dodecane IS.
System Suitability: Inject a standard mix of Toluene (solvent) and Dodecane. Ensure resolution > 1.5.
Analysis: Inject 1 µL of sample.
Identification:
DBT (Target): Look for Molecular Ion m/z ~172 . Base peak likely m/z 157 (M - CH3) or m/z 115 (Loss of t-butyl).
Glaser Dimer: Look for m/z ~162 .
4-Iodotoluene: Look for m/z 218 and characteristic Iodine loss (M-127).
Protocol B: ICP-MS for Catalyst Scavenging
Objective: Quantify residual Pd and Cu to meet ICH Q3D Class 2B limits.
Workflow:
Digestion: Weigh 50 mg DBT into a microwave digestion vessel.
Acid Matrix: Add 6 mL HNO3 (65%) + 1 mL HCl (37%). Note: HCl is required to stabilize Palladium.
Microwave: Ramp to 200°C over 15 min; hold 15 min.
Analysis: Dilute with deionized water. Analyze 105Pd and 63Cu against external calibration curves (0.1 – 100 ppb).
Troubleshooting & Interpretation
Issue: "Ghost Peaks" in GC-MS.
Cause: Thermal degradation of the alkyne in the injector port.
Solution: Lower inlet temperature to 220°C or use a Pulsed Splitless injection to reduce residence time.
Issue: Low recovery of Glaser dimer.
Cause: High volatility leads to loss during sample concentration (rotary evaporation).
Solution: Do not evaporate to dryness. Use a "keeper" solvent if concentrating.
Conclusion
For 4-(3,3-Dimethyl-1-butynyl)toluene , GC-MS is the superior characterization tool for organic purity due to the compound's volatility and the non-polar nature of its primary impurities (Glaser dimers). UHPLC should be reserved for degradation studies involving oxidation. However, no characterization is complete without ICP-MS to quantify catalytic residues, which pose the highest toxicological risk in drug development contexts.
References
ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link
European Medicines Agency. (2019). ICH Q3D(R1): Guideline for Elemental Impurities.Link
Comparative
Structural Elucidation of 4-(3,3-Dimethyl-1-butynyl)toluene Derivatives: A Comparative Guide
Determining the precise three-dimensional atomic structure of small organic molecules is a critical bottleneck in drug discovery and materials science. For highly specific, sterically hindered compounds like 4-(3,3-Dimet...
Author: BenchChem Technical Support Team. Date: March 2026
Determining the precise three-dimensional atomic structure of small organic molecules is a critical bottleneck in drug discovery and materials science. For highly specific, sterically hindered compounds like 4-(3,3-Dimethyl-1-butynyl)toluene derivatives , traditional analytical pipelines often fail.
These derivatives feature a rigid, linear sp-hybridized alkyne core[1], flanked by a planar toluene moiety and an extremely bulky tert-butyl headgroup (the 3,3-dimethyl moiety)[2]. The causality behind their challenging physical state is rooted in this structural dichotomy: the extreme steric bulk of the tert-butyl group prevents the close, efficient packing of the aromatic rings[3]. Lacking strong hydrogen bond donors or acceptors, these molecules rely entirely on weak CH-π and van der Waals interactions to form a lattice. Consequently, many derivatives in this class present as low-melting-point solids, amorphous powders, or viscous oils, making the cultivation of large single crystals nearly impossible.
This guide objectively compares the three leading structural elucidation techniques—Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and the Crystalline Sponge (CS) Method —providing field-proven experimental protocols and mechanistic insights to overcome these crystallization barriers.
Methodological Comparison & Performance Metrics
Choosing the correct analytical method depends entirely on the thermodynamic stability of the target molecule's crystal lattice.
Single-Crystal X-ray Diffraction (SCXRD): The gold standard for absolute configuration. However, it requires large, well-ordered crystals (>50 µm). For sterically hindered alkyne derivatives, achieving this size requires weeks of thermodynamic optimization to prevent the tert-butyl groups from trapping the lattice in a disordered kinetic state.
Microcrystal Electron Diffraction (MicroED): A revolutionary Cryo-EM technique. Because electrons interact with matter orders of magnitude more strongly than X-rays[4][5], MicroED can extract atomic-resolution data from crystals a billionth the size of those needed for SCXRD[6]. It is ideal for 4-(3,3-Dimethyl-1-butynyl)toluene powders that crash out of solution as nano-crystals (~100 nm)[7].
Crystalline Sponge (CS) Method: Designed specifically for liquids, oils, and non-crystallizable amorphous solids. This method utilizes a pre-formed porous metal-organic framework (MOF), typically [(ZnI2)3(tpt)2], which acts as a "sponge"[8][9]. The target alkyne is soaked into the pores, where it is ordered via molecular recognition, bypassing the need for the analyte itself to crystallize[9][10].
Quantitative Performance Comparison
Parameter
SCXRD
MicroED
Crystalline Sponge (CS)
Sample State Required
Single Crystal (>50 µm)
Micro/Nanocrystal (~100 nm)
Liquid, Oil, or Amorphous Solid
Sample Amount Needed
~1 - 5 mg
~10 - 15 µg
~1 - 5 µg
Radiation Source
X-ray (Synchrotron/In-house)
Electron Beam (Cryo-EM)
X-ray (Synchrotron/In-house)
Typical Resolution
0.7 - 0.8 Å
< 1.0 Å
0.8 - 1.0 Å
Measurement Time
Hours to Days
Minutes
Hours (Post-soaking)
Absolute Configuration
Yes (Anomalous Dispersion)
Challenging (Dynamic Scattering)
Yes (via Chiral Sponge/Heavy Atoms)
Decision Workflow for Structural Elucidation
To prevent wasted resources, the selection of the analytical technique must be dictated by the physical state of the synthesized alkyne derivative.
Fig 1: Decision workflow for selecting the optimal structural elucidation method.
Self-Validating Experimental Methodologies
The following protocols are engineered specifically for the steric and electronic properties of 4-(3,3-Dimethyl-1-butynyl)toluene derivatives.
Protocol A: SCXRD Vapor Diffusion Crystallization
Mechanism: Rapid solvent evaporation kinetically traps the sterically hindered tert-butyl groups in disordered conformations. Vapor diffusion allows thermodynamic control, enabling weak CH-π interactions to properly align the toluene rings over time.
Dissolution: Dissolve 5 mg of the alkyne derivative in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial. DCM is chosen for its high solubility and volatility.
Anti-Solvent Chamber: Place the 2 mL vial inside a 20 mL outer vial containing 3 mL of n-hexane (anti-solvent).
Equilibration: Cap the outer vial tightly. Allow the hexane vapor to slowly diffuse into the DCM solution at 4 °C for 7–14 days.
Harvesting: Once crystals exceed 50 µm, harvest them using a nylon loop, coat in paratone oil to prevent solvent loss, and mount on the goniometer under a cold nitrogen stream (100 K).
Protocol B: MicroED Grid Preparation and Data Collection
Mechanism: Plunge freezing in liquid ethane is strictly required because it vitrifies any residual solvent. If slow freezing were used, crystalline ice would form, producing parasitic Bragg reflections that obscure the alkyne's diffraction pattern[5].
Fig 2: Step-by-step MicroED continuous rotation data collection workflow.
Grid Preparation: Glow-discharge a Quantifoil copper TEM grid to render it hydrophilic.
Sample Application: Apply 2 µL of a dilute microcrystal suspension (crushed alkyne powder in a non-solvent like water or cold hexane) to the grid.
Vitrification: Blot the grid for 2 seconds and immediately plunge-freeze into liquid ethane using a Vitrobot.
Data Collection: Load the grid into a Cryo-TEM. Isolate a single ~100 nm crystal using a selected area aperture. Collect diffraction data using the continuous rotation method (rotating the stage at 0.5°/sec) to sample reciprocal space completely and mitigate dynamical scattering[5][7].
Mechanism: The host framework [(ZnI2)3(tpt)2] is utilized because its pore size perfectly accommodates the linear sp-hybridized alkyne axis[1][8]. Cyclohexane is used as the soaking solvent; its bulky chair conformation makes it a weak competitor for the pore space, allowing the highly polarizable toluene derivative to thermodynamically displace it[10].
Sponge Preparation: Synthesize the [(ZnI2)3(tpt)2] crystalline sponge via layer diffusion of a methanolic ZnI2 solution into a nitrobenzene/methanol solution of the tpt ligand[10].
Solvent Exchange: Exchange the highly coordinating nitrobenzene solvent within the pores for cyclohexane by soaking the crystals in fresh cyclohexane, replacing the solvent daily for 3 days.
Analyte Soaking: Transfer a single sponge crystal (approx. 100 µm) into a micro-vial containing 5 µg of the oily 4-(3,3-Dimethyl-1-butynyl)toluene derivative dissolved in 10 µL of cyclohexane.
Incubation: Seal the vial and incubate at 50 °C for 48 hours. The mild heat provides the kinetic energy required for the bulky tert-butyl group to navigate the MOF channels.
Analysis: Mount the soaked sponge for standard SCXRD analysis. The internal alkyne guest will be resolved within the electron density map of the MOF pores[9].
References
Creative Biostructure - SCXRD vs MicroED Comparison for Crystallography Research. Available at: [Link]
ResearchGate - X-ray versus MicroED. Available at: [Link]
PMC - Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. Available at: [Link]
Semantic Scholar - Synthesis, structures, and donor-acceptor adducts of tris(3,3-dimethyl-1-butynyl).... Available at: [Link]
PMC - A Review of Crystalline Multibridged Cyclophane Cages: Synthesis, Their Conformational Behavior, and Properties. Available at: [Link]
SRMIST - Alkynes: Molecular and Structural Formulas. Available at:[Link]
PMC - The crystalline sponge method updated. Available at: [Link]
ACS Publications - The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. Available at:[Link]
Wikipedia - Crystalline sponges. Available at: [Link]
IUCr Journals - Crystalline Sponge Method: Recent Updates and Applications. Available at:[Link]
PMC - Microcrystal Electron Diffraction of Small Molecules. Available at:[Link]
A Researcher's Guide to the Safe Handling of 4-(3,3-Dimethyl-1-butynyl)toluene
This guide provides essential safety and operational protocols for the handling and disposal of 4-(3,3-Dimethyl-1-butynyl)toluene. As a substituted aromatic alkyne, this compound's specific toxicological and physical haz...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and operational protocols for the handling and disposal of 4-(3,3-Dimethyl-1-butynyl)toluene. As a substituted aromatic alkyne, this compound's specific toxicological and physical hazard data are not extensively documented. Therefore, this guidance is synthesized from the known hazards of its constituent functional groups—the toluene aromatic system and the dimethylbutynyl alkyne chain. Our approach is grounded in the precautionary principle, ensuring a robust safety margin for all laboratory operations.
Anticipated Hazard Profile: A Synthesis of Functional Group Chemistry
To establish a reliable safety protocol, we must first understand the likely hazards posed by 4-(3,3-Dimethyl-1-butynyl)toluene. This involves a thorough analysis of its parent structures: toluene and terminal alkynes like 3,3-dimethyl-1-butyne.
Toluene-Derived Hazards : The toluene component suggests several potential risks. Toluene is a highly flammable liquid, and its vapors can form explosive mixtures with air.[1][2][3] Chronic exposure to toluene is associated with damage to the central nervous system, and it is a suspected reproductive toxin.[1][4] It is also a known skin irritant.[1][3]
Alkyne-Derived Hazards : Alkynes, particularly terminal ones, are highly reactive and flammable hydrocarbons.[5] The triple bond is a high-energy functional group, and while this specific compound is not as volatile as acetylene, its flammability is a primary concern. The flash point is anticipated to be low, necessitating strict control of ignition sources.[6][7][8]
Based on this synthesis, 4-(3,3-Dimethyl-1-butynyl)toluene should be treated as a highly flammable liquid that may cause skin, eye, and respiratory irritation. The potential for central nervous system effects and reproductive toxicity, inherited from the toluene moiety, must also be respected.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any work begins, the following engineering and administrative controls must be in place.
Engineering Controls : All work with 4-(3,3-Dimethyl-1-butynyl)toluene must be conducted in a certified chemical fume hood to control vapor inhalation.[3] The fume hood and any equipment used must be suitable for handling flammable liquids. Use of spark-proof equipment and proper grounding of containers to prevent static discharge is mandatory.[4][9]
Administrative Controls : Develop a Standard Operating Procedure (SOP) for all experiments involving this compound. Ensure all personnel are trained on the SOP and the specific hazards. Work during normal hours and never work alone.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all handling of 4-(3,3-Dimethyl-1-butynyl)toluene.
Eye and Face Protection
Standard Operation : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
Splash or Transfer Risk : When transferring larger volumes (>50 mL) or if there is a heightened risk of splashing, chemical splash goggles must be worn. For significant splash risks, a full-face shield should be used in conjunction with goggles.
Skin and Body Protection
Gloves : Due to the aromatic nature of the compound, which can degrade some materials, appropriate chemical-resistant gloves are critical.
Recommended : Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as Viton® or laminate film gloves should be considered. Always check the manufacturer's glove compatibility data.
Procedure : Inspect gloves for any signs of degradation or puncture before use. Use the proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.[1]
Laboratory Coat : A flame-resistant lab coat is required. Ensure it is fully buttoned and the sleeves are not rolled up.
Additional Protection : For large-scale transfers, a chemically resistant apron and closed-toe shoes are required.
Respiratory Protection
Under normal conditions of use within a certified chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. In such emergencies, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[3]
PPE Selection Summary
Task / Scale of Operation
Eye/Face Protection
Hand Protection
Body Protection
Small Scale (<50 mL) in Fume Hood
Safety glasses with side shields
Nitrile gloves
Flame-resistant lab coat
Large Scale (>50 mL) or Transfers
Chemical splash goggles
Nitrile or laminate gloves
Flame-resistant lab coat, chemical apron
Spill Cleanup / Emergency
Chemical splash goggles & face shield
Heavy-duty chemical gloves
Chemical-resistant suit
Step-by-Step Guide: Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
Put on your lab coat.
Put on safety glasses or goggles.
Wash and dry hands thoroughly.
Put on gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence:
Remove gloves using a skin-to-skin and glove-to-glove technique.
Remove lab coat, turning it inside out as you remove it.
Remove eye protection.
Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage
Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][3][9]
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][9]
Ground and bond containers when transferring material to prevent static electricity buildup.[4]
Spill Response
In the event of a spill:
Alert personnel in the immediate area and evacuate if necessary.
Wear the appropriate PPE as outlined in the summary table (spill cleanup).
Contain the spill using an inert absorbent material like vermiculite or sand.
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
Ventilate the area and wash the spill site once the material is removed.
Disposal Plan
Contaminated PPE : All disposable PPE that has come into contact with 4-(3,3-Dimethyl-1-butynyl)toluene must be disposed of as hazardous waste.
Chemical Waste : Unused or waste 4-(3,3-Dimethyl-1-butynyl)toluene must be collected in a designated, sealed, and properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[10]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logic for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow for 4-(3,3-Dimethyl-1-butynyl)toluene.
By adhering to these protocols, researchers can confidently and safely handle 4-(3,3-Dimethyl-1-butynyl)toluene, ensuring both personal safety and the integrity of their work.
References
Chemistry Alkynes - SATHEE - IIT Kanpur.
Appendix I - Hazards Of Functional Groups - Environment, Health and Safety. Source: Princeton University.
TOLUENE February, 2024, Version 09. Source: Global Lubricants.
SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Source: Glen Research.
SAFETY DATA SHEET - Vitol.com. Source: Vitol.com.
SDS US - Safety-Kleen. Source: Safety-Kleen.
SAFETY DATA SHEET - Spectrum Chemical. Source: Spectrum Chemical.
Toluene Safety Tips from MSDS experts - VelocityEHS. Source: VelocityEHS.